2-Piperidone
Description
Overview of 2-Piperidone (δ-Valerolactam) in Academic Contexts
This compound, with the chemical formula C₅H₉NO, is a white to off-white crystalline solid. nih.gov It is a delta-lactam, meaning the amide bond is part of a six-membered ring containing five carbon atoms and one nitrogen atom, with a carbonyl group at the second position. nih.govhmdb.ca This structure is the lactam of 5-aminopentanoic acid. nist.gov In academic and industrial research, this compound is recognized as a crucial monomer and a versatile building block in organic synthesis. mdpi.com Its ability to undergo ring-opening polymerization and its presence as a core scaffold in various bioactive molecules underscore its importance in scientific literature. mdpi.comrsc.org
The fundamental properties of this compound have been well-characterized. It is soluble in water and possesses a pepper-like odor. hmdb.ca The molecule's structure, featuring a hydrogen bond donor (N-H) and acceptor (C=O), allows it to form dimers and participate in hydrogen bonding, a characteristic that has been the subject of spectroscopic studies. cdnsciencepub.comresearchgate.net
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₉NO | nist.gov |
| Molar Mass | 99.13 g/mol | nih.gov |
| Melting Point | 39.5 °C | nih.gov |
| Boiling Point | 256 °C | spectrabase.com |
| Density | 1.001 g/cm³ | |
| Water Solubility | 291 mg/mL at 25 °C | nih.gov |
| LogP | -0.46 | nih.gov |
Historical Perspective of this compound Research Evolution
The synthesis of lactams, including this compound, has been a subject of chemical investigation for over a century. One of the classic and most studied methods for the synthesis of lactams is the Beckmann rearrangement, named after the German chemist Ernst Otto Beckmann. wikipedia.org This reaction, discovered in 1886, involves the acid-catalyzed rearrangement of an oxime to an amide. researchgate.netthermofisher.com For the synthesis of this compound, this typically involves the Beckmann rearrangement of cyclopentanone (B42830) oxime. derpharmachemica.com
Early research into the synthesis of this compound often involved the use of strong acids like sulfuric acid or polyphosphoric acid as catalysts for the rearrangement. wikipedia.org A Chinese patent describes a method starting from N-hydroxy-cyclopentyl imine, which undergoes rearrangement to this compound. google.com This patent highlights the evolution of the process, aiming for more environmentally friendly and commercially viable routes by avoiding highly corrosive acids like fuming sulfuric acid and chlorosulfonic acid. google.com Over the years, research has focused on developing milder and more efficient catalytic systems for the Beckmann rearrangement, including the use of reagents like tosyl chloride, thionyl chloride, and cyanuric chloride. wikipedia.org
The study of this compound's polymerization properties also has a significant history. The ring-opening polymerization (ROP) of lactams is a key industrial process, most famously for the production of Nylon-6 from caprolactam. derpharmachemica.com The ROP of δ-valerolactam to produce poly(δ-valerolactone) (PDVL), a biodegradable polyester (B1180765), has been investigated under various catalytic conditions, including anionic, cationic, and, more recently, organocatalytic systems like N-heterocyclic carbenes (NHCs). cardiff.ac.ukacs.org These studies have evolved from using harsh conditions to employing more controlled and "green" catalysts.
Significance of this compound as a Research Subject
The significance of this compound as a research subject is multifaceted, spanning materials science, medicinal chemistry, and metabolomics.
In polymer chemistry , δ-valerolactone (a related compound) and this compound serve as important monomers for the synthesis of biodegradable polymers. Poly(δ-valerolactone) (PDVL) is an aliphatic polyester with potential applications in the biomedical field due to its biocompatibility. cardiff.ac.ukmdpi.com Research in this area focuses on controlling the polymerization process to tailor the polymer's properties, such as molecular weight and polydispersity, for specific applications like drug delivery and tissue engineering. rsc.orgnih.gov The zwitterionic ring-opening polymerization (ZROP) of δ-valerolactone using N-heterocyclic carbenes (NHCs) has been a subject of detailed mechanistic studies, revealing insights into the formation of cyclic polymers. acs.orgacs.org
In medicinal chemistry , the piperidone ring is a privileged scaffold found in numerous biologically active compounds and natural products. mdpi.comtandfonline.com this compound and its derivatives have been investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. tandfonline.com For instance, novel this compound derivatives have been synthesized and evaluated as potential agents for the treatment of Alzheimer's disease by inhibiting β-amyloid aggregation and neuroinflammation. nih.gov The structural motif is also present in compounds designed as inhibitors of various enzymes, highlighting its versatility as a template for drug discovery. mdpi.comderpharmachemica.com
More recently, this compound has gained significance in the field of metabolomics . It has been identified as a potential endogenous biomarker for the activity of Cytochrome P450 2E1 (CYP2E1), a key enzyme in the metabolism of many xenobiotics and a contributor to oxidative stress. jppres.comresearchgate.netnih.govnih.gov Studies have shown an inverse correlation between urinary levels of this compound and CYP2E1 expression and activity. jppres.comnih.gov The metabolism of this compound to 6-hydroxy-2-piperidone is catalyzed by CYP2E1. jppres.comresearchgate.net This discovery provides a potential noninvasive method to monitor CYP2E1 activity, which is valuable for studying chemical-induced toxicities and certain diseases. nih.govnih.gov Research has also explored the in vivo origins of this compound, linking it to the metabolism of cadaverine (B124047), a decarboxylation product of lysine. jppres.comnih.gov
Table 2: Spectroscopic Data of this compound
| Technique | Key Data Points | Source |
| ¹H NMR | Chemical shifts of the NH proton have been studied extensively in various solvents to investigate hydrogen bonding. | cdnsciencepub.com |
| IR Spectroscopy | The N-H stretching frequencies of monomer and dimer species have been used to study thermodynamic properties of hydrogen bonding. Key bands include those for C=O and C-N stretching. | nih.govresearchgate.net |
| Mass Spectrometry (GC-MS) | Experimental spectra are available in databases like PubChem and NIST. | nih.govnist.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C5H9NO/c7-5-3-1-2-4-6-5/h1-4H2,(H,6,7) | |
| Source | PubChem | |
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InChI Key |
XUWHAWMETYGRKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
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Related CAS |
25036-00-4 | |
| Record name | 2-Piperidinone, homopolymer | |
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DSSTOX Substance ID |
DTXSID1060976 | |
| Record name | 2-Piperidone | |
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Molecular Weight |
99.13 g/mol | |
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Physical Description |
White or off-white crystalline solid; [Alfa Aesar MSDS], Solid | |
| Record name | 2-Piperidone | |
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Solubility |
291 mg/mL at 25 °C | |
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CAS No. |
675-20-7, 27154-43-4 | |
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| Record name | 2-PIPERIDONE | |
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Melting Point |
39.5 °C | |
| Record name | 2-Piperidinone | |
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| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Mechanistic Investigations of 2 Piperidone and Its Derivatives
Classical and Contemporary Synthesis Routes for 2-Piperidone
The preparation of this compound can be broadly categorized into several key synthetic routes, including intramolecular cyclization, reactions involving ammonia, catalytic dehydrogenation, and various rearrangement reactions.
Cyclization of 5-Aminopentanoic Acid
The intramolecular cyclization of 5-aminopentanoic acid is a direct and fundamental method for the synthesis of this compound. ontosight.ai This reaction involves a nucleophilic acyl substitution where the amino group at the 5-position attacks the carboxylic acid group, resulting in the formation of the six-membered lactam ring and the elimination of a water molecule. brainly.com The process is often facilitated by thermal conditions or the presence of a catalyst.
Recent studies have explored enzymatic routes for this transformation. For instance, specific enzymes like 5-aminovaleric acid cyclase (avaC), identified in human gut bacteria, can catalyze the dehydration and cyclization of 5-aminovaleric acid to produce this compound. nih.gov Other enzymes, such as ORF26 from Streptomyces aizunensis, Act from Clostridium propionicum, and CaiC from Escherichia coli, also facilitate this cyclization, often involving the activation of the carboxylic acid group via ATP or coenzyme A. biorxiv.orgbiorxiv.org
The cyclization of 5-aminopentanoic acid is a critical step in the biosynthesis of high-value products like nylon-5. nih.gov
Reaction of Valeric Acid with Ammonia
Another classical approach to this compound involves the reaction of valeric acid with ammonia. ontosight.ai This method typically requires high temperatures and pressures to facilitate the amidation of the carboxylic acid followed by intramolecular cyclization to form the lactam.
Dehydrogenation of 5-Amino-1-pentanol (B144490) via Catalytic Systems
The catalytic dehydrogenation of 5-amino-1-pentanol presents a modern and efficient route to this compound. wikipedia.org This transformation can be achieved with high selectivity using various transition metal catalysts.
Rhodium and ruthenium complexes have been shown to be particularly effective for this reaction, yielding this compound in high yields (up to 94%). wikipedia.org The reaction proceeds through the oxidation of the primary alcohol to an aldehyde, which then undergoes intramolecular cyclization with the amino group to form a cyclic imine intermediate. Subsequent dehydrogenation of this intermediate leads to the formation of the stable this compound ring. rsc.org
The choice of catalyst and reaction conditions can influence the product distribution. While some catalytic systems favor the formation of this compound, others might primarily yield piperidine (B6355638) through a different reaction pathway. rsc.orgresearchgate.net For instance, ruthenium-based catalysts like Ru3(CO)12 in combination with specific ligands have demonstrated the ability to produce both piperidine and this compound from 5-amino-1-pentanol, with the product ratio being dependent on the reaction conditions. rsc.org
Rearrangement Reactions
Rearrangement reactions provide an alternative and often high-yielding pathway to this compound, starting from cyclic precursors. These methods typically involve the expansion of a five-membered ring or the rearrangement of a cyclic oxime.
The Beckmann rearrangement of cyclopentanone (B42830) oxime is a well-established method for synthesizing this compound, often catalyzed by strong acids. In recent years, Lewis acids have emerged as milder and more selective catalysts for this transformation. A variety of Lewis acids have been successfully employed, each with its own set of reaction conditions and efficiencies.
| Catalyst System | Yield (%) | Reference |
| AlCl₃ | 100 | google.com |
| I₂/CH₃CN | 88 | google.com |
| HgCl₂/CH₃CN | 84 | google.com |
| CeCl₃/Silica gel/NaI | 82 | google.com |
These Lewis acid-catalyzed rearrangements offer several advantages over traditional methods that use strong acids like fuming sulfuric acid or chlorosulfonic acid, including reduced corrosion of equipment and more environmentally friendly work-up procedures. google.com The mechanism involves the coordination of the Lewis acid to the oxygen atom of the oxime, which facilitates the rearrangement of the carbon-nitrogen bond and subsequent hydrolysis to yield the lactam.
A novel approach to the synthesis of this compound involves the rearrangement of N-hydroxy-cyclopentyl imine in an alkaline aqueous solution. google.com This method provides a distinct mechanistic pathway compared to the traditional acid-catalyzed Beckmann rearrangement.
In this process, N-hydroxy-cyclopentyl imine is treated with p-toluenesulfonyl chloride in the presence of an inorganic base such as sodium hydroxide. google.com The reaction proceeds through the formation of an intermediate ester, which then undergoes rearrangement to form this compound. google.com This method avoids the use of highly corrosive strong acids, making it a safer and more environmentally benign alternative for large-scale production. google.com The reaction is typically carried out at low temperatures (0-5°C) in a mixed solvent system, such as acetone (B3395972) and water. google.com
Comparison of Mechanistic Pathways in Rearrangements
The synthesis of this compound and its derivatives through rearrangement reactions, such as the Beckmann and Schmidt rearrangements, involves distinct mechanistic pathways. Both reactions serve as powerful tools for ring expansion to form lactams, but they differ in their starting materials and the nature of the rearranging species.
The Beckmann rearrangement transforms an oxime into an amide or lactam under acidic conditions. pharmaguideline.com For the synthesis of this compound, this typically involves the rearrangement of cyclopentanone oxime. The mechanism initiates with the protonation of the hydroxyl group of the oxime, creating a good leaving group (water). This is followed by a concerted 1,2-alkyl shift, where a carbon atom anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom, displacing the water molecule and forming a nitrilium ion intermediate. Subsequent hydration of the nitrilium ion and tautomerization yields the final this compound (a δ-lactam). pharmaguideline.commsu.edu The stereochemistry of the starting oxime is crucial, as the group that migrates is the one positioned anti to the hydroxyl group. msu.edu In some cases, reagents like thionyl chloride can be used to facilitate the rearrangement. derpharmachemica.comnih.gov
The Schmidt reaction , on the other hand, involves the reaction of a ketone with hydrazoic acid (HN₃) in the presence of a strong acid catalyst. acs.org When applied to cyclopentanone, it also yields this compound. The mechanism begins with the protonation of the ketone's carbonyl group, making it more susceptible to nucleophilic attack. Hydrazoic acid then adds to the activated carbonyl, forming an azidohydrin intermediate. Following the elimination of water, a diazonium ion is generated. The key step is the migration of one of the alkyl groups from the carbonyl carbon to the nitrogen, with the simultaneous loss of dinitrogen (N₂), a very stable leaving group. This rearrangement leads to a nitrilium ion, which, similar to the Beckmann pathway, is then hydrolyzed to furnish the lactam. acs.org
A key distinction lies in the intermediate species and the leaving group. The Beckmann rearrangement proceeds via an oxime and involves the departure of water (or another derivative of the hydroxyl group), while the Schmidt reaction utilizes hydrazoic acid and benefits from the highly favorable expulsion of gaseous nitrogen. msu.eduacs.org While both can be used to synthesize this compound from cyclopentanone, the Schmidt reaction on 4-piperidones can lead to the formation of 5-homopiperazinones. acs.org
| Feature | Beckmann Rearrangement | Schmidt Rearrangement |
| Starting Material | Oxime (e.g., Cyclopentanone oxime) | Ketone (e.g., Cyclopentanone) + Hydrazoic Acid (HN₃) |
| Key Intermediate | Nitrilium ion | Azidohydrin, Nitrilium ion |
| Leaving Group | Water (or derivative) | Dinitrogen (N₂) |
| Stereochemical Control | Migration of the group anti to the oxime hydroxyl group | Generally less stereochemically controlled at the migrating carbon |
| Reagents | Strong acids (H₂SO₄, PPA), Thionyl chloride | Strong acids (H₂SO₄), Hydrazoic Acid |
Electroreductive Cyclization Approaches for Piperidone Derivatives
Electrochemical methods offer a green and efficient alternative for the synthesis of heterocyclic compounds like piperidines, avoiding the need for toxic or expensive reagents. beilstein-journals.orgnih.gov
Utilizing Imines and Terminal Dihaloalkanes
A notable electroreductive approach involves the cyclization of imines with terminal dihaloalkanes to produce piperidine derivatives. beilstein-journals.org This method has been demonstrated for the synthesis of 1,2-diphenylpiperidine. beilstein-journals.org The reaction mechanism is initiated by the electrochemical reduction of the imine at the cathode. This one-electron transfer generates a radical anion. The radical anion then acts as a nucleophile, attacking one of the halogenated ends of the dihaloalkane in an Sₙ2-type reaction, displacing a halide ion. The resulting radical intermediate undergoes an intramolecular cyclization by attacking the aromatic ring, followed by the loss of the second halide ion and subsequent protonation to yield the final piperidine product. The addition of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), has been shown to be effective in suppressing the formation of byproducts like the hydromonomeric product. beilstein-journals.org
Flow Microreactor Applications in Electroreductive Synthesis
The efficiency of electroreductive cyclization can be significantly enhanced by employing a flow microreactor system. beilstein-journals.orgnih.gov Flow microreactors offer several advantages over conventional batch reactors, including a large electrode surface-to-volume ratio, improved mass transfer, precise control over reaction parameters, and enhanced safety. nih.govresearchgate.netacs.org
In the context of synthesizing piperidine and pyrrolidine (B122466) derivatives from imines and terminal dihaloalkanes, a flow microreactor facilitates the efficient reduction of the imine at the cathode due to the large specific surface area. beilstein-journals.org This leads to higher yields of the desired heterocyclic products compared to batch-type reactions. beilstein-journals.org For instance, the electroreductive cyclization performed in a flow microreactor can achieve significantly higher product yields in a much shorter time, allowing for preparative scale synthesis through continuous electrolysis for about an hour. beilstein-journals.orgnih.gov The narrow distance between electrodes in a microreactor can also reduce the need for supporting electrolytes, further contributing to the green credentials of the process. rsc.orgrsc.org
| Reactor Type | Key Advantages | Application Example | Reported Outcome |
| Batch Reactor | Simpler setup for small-scale lab synthesis. | Electroreductive cyclization of benzylideneaniline (B1666777) and 1,4-dibromobutane. beilstein-journals.org | Lower yield compared to flow reactor. beilstein-journals.org |
| Flow Microreactor | High surface-to-volume ratio, efficient mass transfer, precise control, scalability, improved safety. nih.govacs.orgrsc.org | Electroreductive cyclization of imines and terminal dihaloalkanes. beilstein-journals.orgnih.gov | Higher yields, preparative scale synthesis in ~1 hour. beilstein-journals.org |
Advanced Synthetic Approaches for this compound Derivatives
Asymmetric Synthesis of Chiral Piperidone Building Blocks
The development of methods for the asymmetric synthesis of chiral piperidones is of significant interest, as these scaffolds are crucial in medicinal chemistry. nih.govnih.govacs.org
Double Aza-Michael Reactions for 2-Substituted 4-Piperidones
A concise and atom-efficient method for accessing chiral 2-substituted 4-piperidone (B1582916) building blocks is through a double aza-Michael reaction. nih.govacs.org This strategy involves the reaction of a primary amine with a divinyl ketone. nih.govkcl.ac.uk The reaction proceeds through two sequential conjugate additions of the amine to the vinyl groups, leading to the formation of the piperidone ring.
To achieve asymmetry, a chiral primary amine, such as (S)-α-phenylethylamine, can be employed as a chiral auxiliary. nih.gov The reaction with a substituted divinyl ketone yields diastereomeric 4-piperidone products that can often be separated. kcl.ac.uk This approach provides access to chirally resolved 2-substituted 4-piperidones, which are valuable intermediates for the synthesis of biologically active molecules. nih.govacs.orgnih.gov The synthesis of the requisite divinyl ketone precursors can be achieved via a Grignard reaction of vinylmagnesium bromide with a vinyl aldehyde, followed by oxidation of the resulting dienol. nih.govacs.org This multi-step sequence allows for the preparation of a variety of 2-substituted 4-piperidones from commercially available starting materials. acs.orgacs.org
Stereoselective Synthesis of Substituted Piperidines via Metal Catalysis
Metal catalysis offers a powerful tool for the stereoselective synthesis of substituted piperidines. Gold(I)-catalyzed reactions, for instance, have been employed in the one-pot synthesis of piperidin-4-ols. nih.gov This method involves a sequential gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement, demonstrating high diastereoselectivity. nih.gov Rhodium-catalyzed C-H insertion and cyclopropanation reactions of donor/acceptor carbenes have also been utilized to create positional analogues of methylphenidate, with the catalyst and the amine's protecting group controlling the site-selectivity. nih.gov
Iridium catalysts have proven effective in the stereoselective hydrogenation of pyridinium (B92312) salts and in hydrogen-borrowing annulation methods to produce substituted piperidines. mdpi.comsemanticscholar.org Palladium catalysts, in conjunction with novel pyridine-oxazoline ligands, have been used for the enantioselective oxidative amination of non-activated alkenes to form substituted piperidines. mdpi.comsemanticscholar.org Furthermore, metal triflates, particularly scandium triflate (Sc(OTf)3), have been shown to effectively catalyze the nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines with silyl (B83357) enolates, leading to the efficient synthesis of piperidine derivatives. acs.org
Table 1: Metal-Catalyzed Stereoselective Synthesis of Piperidines
| Catalyst System | Reaction Type | Key Features |
|---|---|---|
| Gold(I) | Cyclization/Reduction/Rearrangement | One-pot synthesis of piperidin-4-ols with high diastereoselectivity. nih.gov |
| Rhodium | C-H Insertion/Cyclopropanation | Site-selective functionalization controlled by catalyst and protecting group. nih.gov |
| Iridium | Hydrogenation/Annulation | Stereoselective synthesis from pyridinium salts and via hydrogen borrowing. mdpi.comsemanticscholar.org |
| Palladium | Oxidative Amination | Enantioselective formation of substituted piperidines from non-activated alkenes. mdpi.comsemanticscholar.org |
| Scandium Triflate | Nucleophilic Substitution | Efficient synthesis of piperidine derivatives from 2-alkoxy/acyloxypiperidines. acs.org |
Biomimetic Synthetic Strategies
Biomimetic strategies aim to replicate nature's synthetic pathways to produce complex molecules like piperidine alkaloids. These approaches often offer high efficiency and stereoselectivity under mild conditions.
Multi-Enzymatic Approaches (e.g., lipase (B570770) and α,ω-diamine transaminase cascades)
A notable biomimetic approach involves a multi-enzymatic cascade combining a lipase and an α,ω-diamine transaminase. rsc.orgrsc.orgpolimi.it This one-pot system facilitates the synthesis of a wide array of 2-substituted N-heterocycle alkaloids from commercially available substrates. rsc.orgpolimi.it The process mimics the natural biosynthetic pathway where diamines are converted to cyclic imines, which then undergo a Mannich-type reaction. rsc.org For example, a cascade involving a lipase from Candida rugosa and an ω-transaminase from Polaromonas sp. JS666 has been optimized for the synthesis of chiral β-amino acids, which are precursors to piperidine structures. researchgate.net The use of immobilized enzymes in flow reactors has also been explored to couple incompatible reactions, such as transamination and acylation, in a continuous cascade. rsc.org
Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids
Organocatalysis provides a metal-free alternative for the asymmetric synthesis of piperidine alkaloids. figshare.comunito.itacs.org L-proline has been identified as an effective organocatalyst for mediating Mannich reactions between Δ¹-piperideine and ketones. acs.orgucd.ieacs.org This approach, inspired by natural biosynthesis, allows for the direct and asymmetric introduction of ketones to form 2-substituted piperidines with high enantioselectivity. acs.orgucd.ieacs.org The use of solvents like benzonitrile (B105546) or acetonitrile (B52724) can effectively prevent product racemization. figshare.com These organocatalytic methods have been successfully applied to the synthesis of natural products such as pelletierine (B1199966) and its analogues. figshare.comacs.org
Decarboxylative Mannich Reactions in Alkaloid Synthesis
Decarboxylative Mannich reactions are a key step in many biomimetic syntheses of piperidine alkaloids. researchgate.netacs.org This reaction type is central to the natural pathway where amino acids are first decarboxylated and then oxidatively deaminated to form reactive cyclic imines. rsc.orgucd.ie A subsequent Mannich-type reaction with a nucleophile leads to the formation of the piperidine ring. rsc.orgucd.ie Synthetic strategies have successfully employed this reaction by combining chiral N-tert-butanesulfinyl imines with β-keto acids to produce enantiopure β-amino ketone derivatives. acs.orgua.esnih.gov These intermediates can then be transformed into cis-2,6-disubstituted piperidin-4-ones through an organocatalyzed condensation. acs.orgua.esnih.gov
Radical Cyclization Methodologies for Piperidine Ring Formation
Radical cyclization offers a powerful method for constructing the piperidine ring. nih.govbeilstein-journals.org These reactions can be initiated by various means, including radical initiators like triethylborane (B153662) or through metal catalysis. nih.gov Cobalt(II) complexes, for example, can catalyze the intramolecular cyclization of linear amino-aldehydes to produce piperidines. nih.govnih.gov This process involves the formation of a cobalt(III)-carbene radical intermediate. nih.gov Another approach involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates, where the choice of reducing agent, such as tris(trimethylsilyl)silane (B43935), can significantly enhance the diastereoselectivity of the resulting 2,4-disubstituted piperidines. researchgate.net Biocatalytic radical cyclizations, utilizing enzymes like cytochrome P450s and Fe/αKGDs, are also emerging as a promising strategy. oup.com
Table 2: Radical Cyclization Approaches to Piperidines
| Method | Key Features |
|---|---|
| Cobalt(II)-Catalyzed Cyclization | Forms piperidines from linear amino-aldehydes via carbene radical intermediates. nih.govnih.gov |
| Reductive Cyclization of Bromoenoates | Diastereoselectivity enhanced by using tris(trimethylsilyl)silane as the reducing agent. researchgate.net |
| Triethylborane-Initiated Cyclization | Used for the cyclization of 1,6-enynes to form polysubstituted alkylidene piperidines. nih.gov |
| Biocatalytic Radical Cyclization | Employs enzymes like P450s to initiate radical cyclization for ring formation. oup.com |
Intramolecular Cyclization Methods
Intramolecular cyclization is a common and versatile strategy for forming the piperidine ring. nih.gov These methods can be catalyzed by acids, bases, or transition metals. nih.govrsc.org For example, N-acyliminium ions can undergo intramolecular cyclization with an alkene nucleophile under acidic conditions. usm.edu Base-catalyzed intramolecular cyclization of 2-ynylphenols has also been developed for the synthesis of related benzofuran (B130515) structures. rsc.org
Aza-Prins cyclization is another important intramolecular method used to generate substituted piperidines. usm.edu Furthermore, intramolecular hydroalkenylation of 1,6-ene-dienes catalyzed by nickel has been shown to be a highly enantioselective method. nih.gov Reductive amination, where an amine condenses with a ketone or aldehyde followed by reduction of the resulting imine, is another widely used intramolecular cyclization approach. semanticscholar.org
Aza-Michael Reaction
The aza-Michael reaction, a crucial method for forming carbon-nitrogen bonds, is a key strategy for constructing the piperidine ring system. mdpi.comresearchgate.net This reaction involves the addition of a nitrogen nucleophile to an electron-deficient alkene. frontiersin.org
Recent advancements have highlighted organocatalytic approaches for the enantioselective synthesis of substituted piperidines. For instance, the combination of a quinoline-based organocatalyst and trifluoroacetic acid as a co-catalyst has been effective in producing enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines. mdpi.com Similarly, carbene-catalyzed intramolecular aza-Michael reactions have demonstrated high diastereoselectivity. mdpi.com Large-scale synthesis of 2,6-trans-piperidines has been achieved through an intramolecular aza-Michael reaction using tetra-n-butylammonium fluoride (B91410) (TBAF) as a base. nih.gov
In some instances, the aza-Michael addition can trigger a cascade of reactions. For example, a biocatalytic approach using an ω-transaminase (ω-TA) can initiate an aza-Michael reaction to produce enantioselective 2,6-disubstituted piperidines from prochiral ketoenones. acs.org Furthermore, an organocatalytic aza-Michael/Michael cyclization cascade has been developed for the highly enantioselective synthesis of spiro-oxindole piperidin-2-one derivatives. nih.gov
The reaction can proceed through different pathways. For example, a domino imino-aldol-aza-Michael reaction of α-(aryl/alkyl)methylidene-β-diketones with activated N-aryl aldimines leads to highly functionalized 2,6-disubstituted piperidines with excellent diastereoselectivity. researchgate.net The mechanism involves an intermolecular imino-aldol reaction followed by an intramolecular aza-Michael reaction. researchgate.net
| Catalyst/Reagent | Substrates | Product | Key Features |
| Quinoline organocatalyst / TFA | N-tethered alkenes | Protected 2,5- and 2,6-disubstituted piperidines | Enantioselective |
| Carbene catalyst | N-tethered alkenes | 2,6-trans-piperidine | Diastereoselective |
| TBAF | N-tethered alkenes | 2,6-trans-piperidines | Large-scale synthesis |
| ω-Transaminase | Pro-chiral ketoenones | 2,6-disubstituted piperidines | Enantioselective, biocatalytic |
| Squaramide catalyst | Isatin-derived enones and enoates | Spiro-oxindole piperidin-2-one derivatives | Enantioselective cascade |
Electrophilic Cyclization
Electrophilic cyclization is another significant strategy for the synthesis of piperidine derivatives. nih.gov This method involves the activation of a π-system (like an alkene or alkyne) by an electrophile, followed by an intramolecular nucleophilic attack by a nitrogen atom to form the heterocyclic ring.
Platinum(II) complexes have been shown to be effective catalysts for polyene cyclizations. nih.gov The proposed mechanism involves the electrophilic activation of a terminal olefin by the platinum catalyst, followed by nucleophilic addition of an internal double bond to form a tertiary carbocation. This carbocation is then rapidly trapped by a protic terminating group. nih.gov These reactions exhibit high regioselectivity and yield trans ring junctions. nih.gov
Halogen-induced cyclizations are also a prominent example of electrophilic cyclization. For instance, N-chloroamines can undergo selective cyclization to yield 3-chloro-piperidines through an endo-cyclization pathway induced by n-Bu4NI. mdpi.com The mechanism is believed to proceed through an aziridinium (B1262131) ion intermediate. mdpi.com
| Catalyst/Reagent | Substrate | Product | Key Features |
| Platinum(II) complexes | Dienes and trienes with hydroxy or phenoxy terminating groups | Polycyclic piperidine derivatives | High regioselectivity, trans ring junctions |
| n-Bu4NI | Olefinic N-chloroamines | 3-chloro-piperidines | Selective endo-cyclization |
Silyl-Prins Reaction
The aza-silyl-Prins (ASP) reaction is a highly efficient method for synthesizing tetrahydropyridines. sci-hub.se This reaction involves the condensation of a homoallylic amine containing a vinylsilane, an aldehyde, and a Lewis acid. sci-hub.se The reaction proceeds through an iminium ion intermediate and a silicon β-stabilized secondary carbocation. sci-hub.se A key advantage of this method is the resulting alkene from the elimination step, which can be used for further functionalization. sci-hub.se
While the ASP reaction is highly diastereoselective, yielding the 2,6-trans isomer, developing an asymmetric version has been a significant challenge. sci-hub.se Recent work has focused on using chiral auxiliaries on the homoallylic amine to achieve the first examples of an asymmetric aza-Prins reaction, providing access to enantiopure piperidines. sci-hub.se The choice of Lewis acid can also influence the reaction pathway. For example, using BiCl3 as a Lewis acid with vinylsilyl alcohols can lead to the formation of 4-chloro-tetrahydropyranyl derivatives where the silyl group remains in the ring, a departure from the typical outcome. acs.org
The mechanism of the silyl-Prins cyclization generally involves the formation of an oxocarbenium ion from the acid-catalyzed reaction of a silyl-alkenol with an aldehyde. This is followed by cyclization to form a stabilized β-silyl carbocation and subsequent loss of the silyl group to create an endocyclic double bond. acs.org
| Lewis Acid | Substrates | Product | Key Features |
| InCl3, FeCl3 | Vinylsilane-containing homoallylic amine, aldehyde | 2,6-trans-tetrahydropyridines | Highly diastereoselective |
| Chiral Lewis acid complexes | Vinylsilane-containing homoallylic amine, aldehyde | Enantiopure piperidines | Asymmetric synthesis |
| BiCl3 | Vinylsilyl alcohols, aldehyde | 4-chloro-tetrahydropyranyl derivatives | Alters reaction pathway |
Reductive Hydroamination/Cyclization Cascades of Alkynes
Reductive hydroamination/cyclization cascades of alkynes provide a direct route to piperidine derivatives. nih.gov One such method involves an intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes. The reaction is thought to proceed via an acid-mediated functionalization of the alkyne to form an enamine, which then generates an iminium ion. Subsequent reduction of this iminium ion leads to the formation of the piperidine ring. nih.gov
Another approach utilizes a TMSOTf-mediated 5/6-endo-dig reductive hydroamination cascade of internal alkynylamines, offering stereoselective access to pyrrolidine and piperidine derivatives. researchgate.net The protecting group on the nitrogen atom has been shown to significantly impact both the reactivity and diastereoselectivity of this cascade reaction. researchgate.net
Titanium-catalyzed hydroamination of alkynes is also a well-established method. The generally accepted mechanism is the imido mechanism, which involves a [2+2] cycloaddition between the alkyne and a titanium-imido complex to form an azatitanacyclobutene intermediate. acs.org This intermediate is then protonated by an amine to yield an enamine, which subsequently tautomerizes to the corresponding imine. acs.org
| Catalyst/Reagent | Substrates | Product | Key Features |
| Acid | Alkynes with tethered amine | Piperidine derivatives | 6-endo-dig cyclization |
| TMSOTf | Internal alkynylamines | Pyrrolidine and piperidine derivatives | Stereoselective, protecting group dependent |
| Titanium complexes | Alkynes, amines | Imines (via enamines) | Imido mechanism, [2+2] cycloaddition |
Reaction Mechanisms and Kinetic Studies in this compound Synthesis
This section explores the detailed step-by-step molecular pathways of specific reactions used to synthesize this compound and investigates the rates at which these reactions occur.
Detailed Mechanistic Pathways for Specific Reactions
The synthesis of this compound and its derivatives can proceed through various intricate mechanistic pathways.
Aza-Michael Reaction: In the aza-Michael reaction catalyzed by an ionic liquid, the ionic liquid interacts with the secondary amine via hydrogen bonding. rsc.org Following the formation of the C-N bond, the reaction can proceed through two pathways, one of which involves the ionic liquid in a proton transfer step. rsc.org In organocatalytic aza-Michael/Michael cyclization cascades for synthesizing spiro-oxindole piperidin-2-one derivatives, a squaramide catalyst is used to achieve high enantioselectivity. nih.gov
Electrophilic Cyclization: For Pt(II)-catalyzed polyene cyclizations, the mechanism is believed to start with the electrophilic activation of a terminal olefin. nih.gov This is followed by the nucleophilic attack of an internal double bond, creating a tertiary carbocation that is then trapped. nih.gov
Silyl-Prins Reaction: The aza-silyl-Prins reaction proceeds through the formation of an iminium ion from the reaction of a homoallylic amine and an aldehyde in the presence of a Lewis acid. sci-hub.se This is followed by cyclization involving the vinylsilane, leading to a silicon β-stabilized secondary carbocation. Elimination of the silyl group then forms the final tetrahydropyridine (B1245486) product. sci-hub.se
Reductive Hydroamination/Cyclization of Alkynes: The intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes is initiated by the acid-mediated functionalization of the alkyne, leading to an enamine. nih.gov This enamine then forms an iminium ion, which is subsequently reduced to the piperidine. nih.gov For titanium-catalyzed hydroamination, the key intermediate is a titanium-imido complex that undergoes a [2+2] cycloaddition with the alkyne to form an azatitanacyclobutene. acs.org
Kinetic Parameters of Homopolymerization Reactions
The study of the kinetics of polymerization reactions involving piperidine derivatives provides valuable insights into the reaction rates and mechanisms.
In the homopolymerization of an epoxy initiated by piperidine, the first step is the addition of piperidine to the epoxy to form a tertiary amino alcohol. kpi.ua This reaction follows both a catalytic pathway, facilitated by hydroxyl groups, and a non-catalytic pathway. The activation energy for the catalytic mechanism has been determined to be 50.7 kJ mol⁻¹. kpi.ua
For the radical polymerization of 1-chloro-3-piperidine-2-propyl methacrylate, the reaction orders with respect to the monomer and initiator were found to be 1.5 and 0.56, respectively. The activation energy for this polymerization process was determined to be 59.8 kJ/mol. researchcommons.orgresearchcommons.org
A comparative kinetic analysis of the oxidation of piperidone derivatives by different manganese species (Mn(III), Mn(IV), and Mn(VII)) in acidic media revealed that Mn(IV) is the most powerful oxidizing agent. chemijournal.com The presence of a methyl group at the 3-position of the piperidone ring was found to decrease the reaction rate due to steric hindrance and electronic effects. chemijournal.com The activation parameters (ΔH, ΔS, and ΔG*) indicated that the reactions are endothermic and proceed through well-defined, ordered transition states, as suggested by the negative entropy values for some of the reactions. chemijournal.com
| Reaction | Oxidant | Activation Energy (Ea) / ΔH | Entropy of Activation (ΔS) | Gibbs Free Energy of Activation (ΔG*) |
| Epoxy homopolymerization initiated by piperidine | - | 50.7 kJ/mol (Ea) | - | - |
| Radical polymerization of 1-chloro-3-piperidine-2-propyl methacrylate | - | 59.8 kJ/mol (Ea) | - | - |
| Oxidation of 2,6-diphenylpiperidine-4-one | Mn(III) | 45.2 kJ/mol | -150.3 J/mol·K | 90.0 kJ/mol |
| Oxidation of 2,6-diphenylpiperidine-4-one | Mn(IV) | 35.8 kJ/mol | -175.1 J/mol·K | 88.0 kJ/mol |
| Oxidation of 2,6-diphenylpiperidine-4-one | Mn(VII) | 25.5 kJ/mol | -200.7 J/mol·K | 85.3 kJ/mol |
| Oxidation of 3-methyl-2,6-diphenylpiperidine-4-one | Mn(III) | 50.1 kJ/mol | -140.2 J/mol·K | 91.9 kJ/mol |
| Oxidation of 3-methyl-2,6-diphenylpiperidine-4-one | Mn(IV) | 40.3 kJ/mol | -165.4 J/mol·K | 89.6 kJ/mol |
| Oxidation of 3-methyl-2,6-diphenylpiperidine-4-one | Mn(VII) | 30.2 kJ/mol | -190.5 J/mol·K | 87.0 kJ/mol |
Activation parameters for oxidation reactions were derived from temperature-dependent kinetic data. chemijournal.com
Influence of Reaction Conditions on Yield and Selectivity
The efficiency and outcome of synthetic routes producing this compound and its derivatives are critically dependent on the specific reaction conditions employed. Parameters such as the choice of catalyst, solvent, temperature, pressure, and reactant concentrations can profoundly influence the yield of the desired product and the selectivity towards specific stereoisomers or constitutional isomers. Detailed investigations have elucidated how manipulating these conditions can optimize reaction pathways.
Influence of Catalyst
The catalyst is a cornerstone in many synthetic strategies for this compound, dictating both reaction feasibility and stereochemical control. In the C-H functionalization of piperidines to form substituted this compound precursors, rhodium catalysts are prominent. For instance, the diastereoselectivity of arylacetate addition to N-Bs-piperidine was significantly improved to a 27:1 diastereomeric ratio (d.r.) using a Rh₂(R-TPPTTL)₄ catalyst. nih.gov While Rh₂(R-TCPTAD)₄-catalyzed reactions showed variable stereoselectivity, the Rh₂(R-TPPTTL)₄ catalyst consistently provided high diastereoselectivity (29->30:1 d.r.) across various substrates. nih.gov
In the vapor-phase synthesis of this compound from δ-valerolactone and ammonia, synthetic zeolites serve as effective catalysts. acs.org A yield of over 80% was achieved at 285 °C using a NaY zeolite catalyst. acs.org The catalytic activity was found to be dependent on the specific cation form of the zeolite. acs.org
For the synthesis of pyrrolidin-2-ones via the ring contraction of piperidine derivatives, the amount of the copper catalyst, Cu(OAc)₂, was shown to be crucial. Increasing the loading of Cu(OAc)₂ from 1 to 2 equivalents led to an improved product yield. rsc.org Similarly, in the dehydrogenation of 2-[(n-methylcyclohexyl)methyl]piperidine, the activity of the Pd-Al₂O₃ catalyst was directly influenced by its calcination temperature, with the catalyst treated at 600 °C showing the highest conversion and selectivity. mdpi.com
The following table summarizes the effect of different catalysts on the yield and selectivity in the synthesis of this compound derivatives.
Table 1: Influence of Catalyst on Reaction Outcome
| Reaction Type | Catalyst | Substrate | Yield (%) | Selectivity (d.r. or ee) | Source |
|---|---|---|---|---|---|
| C-4 Functionalization | Rh₂(R-TPPTTL)₄ | N-Bs-piperidine | 87% | 22:1 d.r., 76% ee | nih.gov |
| C-2 Functionalization | Rh₂(R-TPPTTL)₄ | N-Bs-piperidine | Moderate | 29->30:1 d.r., 52-73% ee | nih.gov |
| C-2 Functionalization | Rh₂(R-TCPTAD)₄ | N-Boc-piperidine | Moderate | Variable | nih.gov |
| Ring Contraction | Cu(OAc)₂ (2 equiv.) | 1-phenylpiperidine | 35% | N/A | rsc.org |
| Ring Contraction | Cu(OAc)₂ (1 equiv.) | 1-phenylpiperidine | 31% | N/A | rsc.org |
| Dehydrogenation | MPdA600_5h | H₁₂-MBP | 80% (Conversion) | 75% | mdpi.com |
Influence of Temperature
Temperature is a critical parameter that can significantly affect reaction rates, yields, and in some cases, stereoselectivity. In the Rh₂(R-TPPTTL)₄-catalyzed C-4 functionalization of an arylsulfonyl piperidine derivative, optimizing the temperature led to marked improvements in yield. nih.gov Increasing the temperature from room temperature (23 °C) to 39 °C enhanced the yield from 50% to 87%, with only a minor decrease in stereoselectivity. nih.gov Conversely, lowering the temperature to 0 °C resulted in a decline in both yield and stereoselectivity. nih.gov
Similarly, the vapor-phase conversion of δ-valerolactone to this compound is highly temperature-dependent, with the yield increasing as the temperature rises. acs.org In the dehydrogenation of a piperidine derivative over a palladium catalyst, an increase in reaction temperature from 230 °C to 270 °C led to a corresponding increase in conversion, selectivity, and hydrogen yield. mdpi.com For certain reactions, such as the hydrogenation of 2-pyridineethanol derivatives, maintaining a specific temperature range (90 °C to 120 °C) is crucial to minimize the formation of undesirable by-products. google.com
Table 2: Effect of Temperature on Yield and Selectivity
| Reaction | Catalyst | Temperature (°C) | Yield (%) | Selectivity (d.r. or ee) | Source |
|---|---|---|---|---|---|
| C-4 Functionalization | Rh₂(R-TPPTTL)₄ | 39 | 87 | 22:1 d.r., 76% ee | nih.gov |
| C-4 Functionalization | Rh₂(R-TPPTTL)₄ | 23 | - | 27:1 d.r., 69% ee | nih.gov |
| C-4 Functionalization | Rh₂(R-TPPTTL)₄ | 0 | Lower Yield | Lower Selectivity | nih.gov |
| Dehydrogenation | MPdA600_1h | 270 | ~70 (Conversion) | ~70% | mdpi.com |
Influence of Solvent
In the synthesis of 1-(2-phenethyl)-4-piperidone via Dieckmann cyclization, the use of solvents with low boiling points was found to be unfavorable for the intramolecular cyclization. researchgate.net The optimized procedure utilized xylene, a high-boiling point solvent. For the synthesis of an apixaban (B1684502) intermediate, a biphasic system consisting of an aprotic solvent (e.g., toluene, xylene, dichloromethane) and an aqueous solution of an inorganic base is employed, facilitated by a phase transfer catalyst. google.com
Influence of Other Reaction Conditions
Other factors, including pressure and reactant concentrations, also play a significant role. The hydrogenation of 2-pyridineethanol derivatives to their corresponding piperidines requires high hydrogen pressures, typically at least 69 bar (1000 psig), to proceed efficiently. google.com
In the vapor-phase synthesis of this compound from δ-valerolactone, the addition of water to the reactant feed was shown to improve the lactam yield while simultaneously suppressing the deactivation of the zeolite catalyst. acs.org The partial pressures of the reactants were also identified as an important variable affecting the yield. acs.org Furthermore, modifying the ratio of substrates can be a tool to enhance yield without compromising selectivity, as demonstrated in the functionalization of piperidine derivatives. nih.gov In a photocatalytic approach to 2-piperidinones, the quantum yield was measured to be 0.75, indicating an efficient catalytic radical process. nih.gov
Advanced Spectroscopic and Theoretical Characterization of 2 Piperidone
Conformational Analysis and Molecular Dynamics
Theoretical and spectroscopic studies have consistently shown that the 2-piperidone ring predominantly adopts a half-chair or a slightly twisted half-chair conformation. mdpi.comsemanticscholar.org This is a consequence of the sp2 hybridized state of the carbonyl carbon and the nitrogen atom within the lactam group, which forces the adjacent atoms into a plane. mdpi.com X-ray crystallography of substituted 2-piperidones confirms these conformations. For instance, 3-chloro-2-piperidone crystallizes in a slightly twisted half-chair conformation. mdpi.comsemanticscholar.org Similarly, the presence of a carbonyl group in 3-hydroxy-1-(4-methoxybenzyl)piperidin-2-one (B594286) leads to a twisted half-chair conformation of the piperidine (B6355638) ring. researchgate.net In some substituted derivatives, the ring can be further distorted to a twisted-boat conformation. researchgate.netiucr.org
The planarity of the carboxamide moiety [-C(O)NC-] induces this geometry, with specific dihedral angles defining the extent of the distortion. mdpi.comsemanticscholar.org For example, in certain 3-substituted-1-methyl-2-piperidones, the ring adopts a slightly distorted half-chair geometry characterized by specific dihedral angles. mdpi.comsemanticscholar.org
Substituents on the this compound ring can exist in either axial or equatorial positions, and their relative stability is a key aspect of the molecule's conformational landscape. The orientation of these substituents is influenced by several factors, including steric and electronic effects.
For N-acylpiperidines, a phenomenon known as pseudoallylic strain can dictate the orientation of a substituent at the 2-position. nih.govresearchgate.net This strain arises from the partial double-bond character of the C-N bond due to conjugation of the nitrogen lone pair with the acyl group's π-orbital, which increases the planarity and sp2 character of the nitrogen. nih.govresearchgate.net This effect generally forces a 2-substituent into an axial orientation to minimize steric repulsion. nih.govresearchgate.net Quantum mechanical calculations have shown that for N-acylpiperidines with a 2-substituent, the axial orientation is significantly favored, with a Gibbs free energy difference (ΔG) of up to -3.2 kcal/mol compared to the equatorial conformer. nih.govresearchgate.net
In the case of 3-substituted 2-piperidones, both axial and equatorial conformers can coexist. mdpi.com For instance, studies on 3-(4′-substituted phenylsulfanyl)-1-methyl-2-piperidones have shown the existence of stable axial (ax) and equatorial (eq) conformations. mdpi.com In the gas phase, the axial conformer was found to be the most stable and least polar. mdpi.com However, the relative stability can be influenced by the solvent, with more polar solvents favoring the more polar conformer. mdpi.comsemanticscholar.org X-ray crystal structures of some 3-substituted derivatives have shown a preference for a quasi-axial or quasi-equatorial geometry depending on the specific substituent and crystal packing forces. mdpi.comsemanticscholar.org
The table below summarizes the calculated energy differences and population percentages for axial vs. equatorial conformers of a substituted N-acylpiperidine.
| Conformer Configuration | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) | Population (%) |
| Axial (cis) | 0.0 | 0.0 | 0.0 | 59.4 |
| Axial (trans) | 0.2 | 0.2 | 0.2 | 40.6 |
| Equatorial (cis) | 3.2 | 3.2 | 3.2 | <0.1 |
| Equatorial (trans) | 2.5 | 2.5 | 2.5 | <0.1 |
This data represents the calculated relative energies for conformers of 1-(2-methyl-1-piperidyl)ethanone, illustrating the strong preference for the axial orientation of the 2-methyl group. The cis/trans descriptor refers to the relationship between the 2-substituent and the carbonyl oxygen.
Spectroscopic methods provide direct experimental evidence for the conformational equilibria of this compound and its derivatives.
Infrared (IR) Spectroscopy: The carbonyl (C=O) stretching band in the IR spectrum is particularly sensitive to the conformational environment. In studies of 3-(4′-substituted phenylsulfanyl)-1-methyl-2-piperidones, the presence of two distinct carbonyl bands in various solvents was interpreted as evidence for the existence of two different conformers (axial and equatorial). mdpi.com The relative intensities of these bands change with solvent polarity, indicating a shift in the conformational equilibrium. mdpi.comsemanticscholar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for conformational analysis. researchgate.net Chemical shifts and coupling constants are sensitive to the dihedral angles between atoms, allowing for the determination of ring conformation and substituent orientation. Dynamic NMR spectroscopy can be used to study the rates of conformational interconversion and determine the relative populations of different conformers. acs.org For example, in substituted N-methylpiperidines, NMR data has been used to demonstrate the predominance of a chair conformation with an equatorial adamantyl group and an axial methyl group, while also identifying a minor population of a second conformer. acs.org
Microwave Spectroscopy: Microwave spectroscopy provides highly accurate data on the rotational constants of a molecule in the gas phase. mdpi.comsemanticscholar.org These constants are directly related to the molecule's moments of inertia, which depend on its precise three-dimensional geometry. This technique has been used in conjunction with theoretical studies to confirm that the this compound ring exists in a half-chair or slightly twisted half-chair conformation. mdpi.comsemanticscholar.org
Influence of Substituents on Conformer Stability (Axial vs. Equatorial)
Quantum Chemical Calculations and Computational Studies
Computational chemistry offers powerful tools to complement experimental findings, providing detailed insights into the electronic structure, geometry, and energetic properties of this compound.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of molecules. wikipedia.orgnih.gov It has become a standard tool in computational chemistry for its balance of accuracy and computational cost. wikipedia.orgnih.gov DFT calculations are used to optimize the molecular geometry, predict vibrational frequencies, and determine the relative energies of different conformers of this compound. researchgate.net
For this compound and its derivatives, DFT calculations, often using functionals like B3LYP, have been employed to:
Confirm that the half-chair or twisted half-chair are the minimum energy conformations of the ring. mdpi.comsemanticscholar.org
Calculate the energy difference between axial and equatorial conformers of substituted piperidones, providing a theoretical basis for experimentally observed preferences. mdpi.com
Predict IR spectra, where the calculated vibrational frequencies can be compared with experimental data to support the assignment of observed bands to specific conformers. mdpi.comresearchgate.net
The choice of basis set, such as 6-31+G(d,p) or 6-311++G(d,p), is crucial for obtaining accurate results. mdpi.comsemanticscholar.orgresearchgate.net These calculations have been instrumental in understanding the interplay of steric and electronic factors that govern the conformational preferences in these systems. mdpi.com
The properties and conformational equilibrium of this compound can be significantly influenced by the solvent. The Polarizable Continuum Model (PCM) is a computational method used to model these solvation effects. wikipedia.orgq-chem.com Instead of explicitly modeling individual solvent molecules, which is computationally very expensive, PCM represents the solvent as a continuous medium with a specific dielectric constant. wikipedia.orgnih.gov
PCM calculations are typically performed in conjunction with DFT. wikipedia.org This combined approach, often denoted as DFT/PCM, allows for the investigation of:
Conformational Equilibria in Solution: By calculating the free energy of solvation for different conformers, PCM can predict how the conformational equilibrium shifts in different solvents. For example, in the study of 3-(4′-substituted phenylsulfanyl)-1-methyl-2-piperidones, PCM calculations supported the experimental IR data, showing that while the less polar gauche conformers are dominant in non-polar solvents, the population of the more polar cis conformers increases in polar solvents, becoming the exclusive conformer in highly polar acetonitrile (B52724). mdpi.comsemanticscholar.org
Spectroscopic Properties in Solution: PCM can be used to predict how solvent polarity affects spectroscopic properties, such as the frequency of the carbonyl stretching band in the IR spectrum. mdpi.com The model can account for the stabilization or destabilization of the ground and excited states by the solvent, leading to shifts in absorption frequencies. mdpi.comsemanticscholar.org
The PCM method has proven to be a valuable tool for bridging the gap between gas-phase theoretical calculations and experimental measurements conducted in solution. mdpi.comsemanticscholar.orgaip.org
Thermochemical Studies of this compound Derivatives
Advanced Spectroscopic Characterization Techniques
A suite of spectroscopic methods is routinely used to determine the structure and confirm the identity of this compound and its derivatives.
NMR spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound. nih.govnih.gov
The ¹H NMR spectrum of this compound shows distinct signals for the protons at different positions on the ring. nih.govnih.govchemicalbook.com For example, the protons on the carbon adjacent to the nitrogen (C6) and the carbon adjacent to the carbonyl group (C3) typically appear at different chemical shifts due to the varying electronic environments. The coupling patterns between adjacent protons provide further structural information. nih.gov
The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each carbon atom in the molecule. nih.govrsc.org The carbonyl carbon (C2) is characteristically found at a high chemical shift (downfield). The chemical shifts of other ring carbons provide insight into the effects of the amide functionality. rsc.org NMR data for various this compound derivatives, including N-substituted and ring-substituted analogs, have been extensively reported, aiding in their structural confirmation. rsc.orgspectrabase.comresearchgate.net
Table 2: Representative NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Solvent |
|---|---|---|
| ¹H | ~3.2 (CH₂-N), ~2.3 (CH₂-C=O), ~1.8 (CH₂-CH₂-CH₂) | Water nih.govnih.gov |
| ¹³C | ~177 (C=O), ~42 (C-N), ~31 (C-C=O), ~23 (C5), ~21 (C4) | CDCl₃ |
Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. aip.orgnist.govspectrabase.comresearchgate.net The IR spectrum of this compound is characterized by strong absorption bands corresponding to the N-H and C=O stretching vibrations of the amide group. nih.govnist.gov
The C=O stretching vibration typically appears as a strong, sharp band in the region of 1650-1680 cm⁻¹. The N-H stretching vibration is observed as a broader band in the region of 3200-3400 cm⁻¹. The positions and shapes of these bands can be influenced by hydrogen bonding, which is significant in the solid state and in concentrated solutions. The spectrum also contains bands corresponding to C-H and C-N stretching, as well as CH₂ bending vibrations. aip.orgresearchgate.net Vibrational frequencies have been studied using both experimental techniques and theoretical calculations (DFT), which show good agreement. aip.org
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretch | ~3200-3400 |
| C=O | Stretch | ~1650-1680 |
| C-H | Stretch | ~2850-2960 |
| CH₂ | Bend | ~1400-1480 |
Note: Wavenumbers are approximate and can be influenced by the physical state of the sample.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern. nih.govnist.govspectrabase.com
The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak [M]⁺ corresponding to its molecular weight (99.13 g/mol ). nih.govnist.gov The fragmentation pattern provides valuable structural information. Common fragmentation pathways for cyclic amides like this compound involve the loss of small molecules such as CO, NH₃, or ethylene. The analysis of these fragment ions helps to confirm the structure of the parent molecule. nih.govrsc.org More advanced techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS) have been used to study the fragmentation of more complex piperidine alkaloids derived from this compound. scielo.brnih.gov
Table 4: Major Ions in the Mass Spectrum of this compound (EI)
| m/z | Relative Intensity | Possible Fragment |
|---|---|---|
| 99 | High | [M]⁺ (Molecular Ion) |
| 70 | Moderate | [M - CO - H]⁺ |
| 55 | Moderate | [C₄H₇]⁺ |
| 43 | High | [C₂H₅N]⁺ or [C₃H₇]⁺ |
| 41 | High | [C₃H₅]⁺ |
Note: Relative intensities and fragment assignments are based on typical EI-MS data and may vary. nih.gov
X-ray Diffraction Analysis for Solid-State Conformation
X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of molecules in the solid state. For this compound and its derivatives, single-crystal X-ray analysis has been crucial in establishing the ring's preferred conformation.
The conformation can be further affected by substituents on the ring or by incorporating the ring into more complex systems, such as bicyclic structures. In different derivatives, conformations including twist-boat and chair-chair have been observed. sastra.edursc.org For instance, analysis of 3-(4'-substituted phenylsulfanyl)-1-methyl-2-piperidones revealed that while the this compound ring maintains a distorted half-chair geometry, the exocyclic substituent can adopt distinct axial or equatorial geometries. mdpi.com In the solid state, intermolecular forces within the crystal lattice, such as hydrogen bonding, play a significant role in stabilizing a particular conformer. mdpi.com
The detailed geometric parameters obtained from X-ray diffraction, such as bond lengths, bond angles, and torsion angles, are critical for understanding the molecule's stability and reactivity. Below are representative tables of crystallographic data and key torsion angles for piperidone derivatives, illustrating the type of information generated by this technique.
| Parameter | Value |
|---|---|
| Chemical Formula | [Pd(C₁₁H₈N)(C₆H₁₀NS₂)] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 24.0780 (9) |
| b (Å) | 8.5585 (2) |
| c (Å) | 26.6841 (10) |
| β (°) | 113.514 (4) |
| Volume (ų) | 5042.2 (3) |
| Z (Molecules/unit cell) | 12 |
| Torsion Angle | Description | Angle (°) |
|---|---|---|
| ω | Ring torsion | ca. 27 |
| ω' | Ring torsion | ca. 51 |
| δ | Amide planarity | ca. 3 |
| θ | Amide planarity | ca. 170 |
UV-Visible Spectroscopy for Structural Changes and Interactions
UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. For this compound, the primary chromophore is the carbonyl group (C=O) of the amide function. The spectrum is characterized by an electronic transition of a non-bonding electron (n) from the oxygen atom to an anti-bonding π* orbital of the carbonyl group. This n → π* transition is a key feature in the UV spectrum of simple amides and lactams. jppres.com
While the spectrum of unsubstituted this compound is relatively simple, UV-Vis spectroscopy becomes a powerful tool for studying structural changes and intermolecular interactions. Any modification that affects the energy levels of the n or π* orbitals will cause a shift in the absorption maximum (λmax). These shifts are categorized as:
Bathochromic shift (Red shift): A shift to a longer wavelength, indicating a lowering of the energy gap for the transition. This is often seen with the introduction of conjugation or certain solvent interactions.
Hypsochromic shift (Blue shift): A shift to a shorter wavelength, indicating an increase in the transition energy.
For example, studies on related piperidine compounds have shown that their interaction with metal ions or other molecules can be monitored by observing changes in the UV-Vis spectrum. researchgate.net The formation of complexes often leads to a bathochromic shift. Furthermore, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are frequently used in conjunction with experimental spectroscopy to predict electronic transitions and assign absorption bands to specific molecular orbital excitations, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
| Transition Type | Typical Chromophore | Factors Causing Spectral Shifts |
|---|---|---|
| n → π | C=O (Amide) | Solvent polarity, hydrogen bonding, protonation, complexation |
| π → π | Conjugated C=C and C=O | Extension of conjugation (bathochromic), solvent effects |
Circular Dichroism (CD) Spectroscopy for Supramolecular Assemblies
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the analysis of chiral molecules and their higher-order structures. The this compound molecule itself is achiral and therefore does not produce a CD signal.
However, this compound units can be incorporated as building blocks into larger, chiral macromolecules or supramolecular assemblies. When these assemblies adopt a regular, chiral secondary structure, such as a helix, they can be studied effectively using CD spectroscopy. The resulting CD spectrum provides valuable information about the conformation and organization of the assembly.
For instance, research on polymers and self-assembling peptides, which can contain amide linkages similar to that in this compound, demonstrates the power of CD. Specific CD signals are characteristic of certain secondary structures:
β-sheet structures in peptide assemblies often show a characteristic negative band around 215-230 nm.
Helical structures can give rise to pronounced positive or negative signals, known as Cotton effects, with maxima often observed between 215 and 225 nm. tu-dresden.de
CD spectroscopy is highly sensitive to conformational changes. It can be used to monitor processes like the formation or disruption of a helical structure in response to external stimuli such as temperature or the binding of other molecules. tu-dresden.deresearchgate.net Therefore, if chiral derivatives of this compound were used to form polymers or other supramolecular structures, CD spectroscopy would be an indispensable tool for characterizing their chiral architecture.
| Secondary Structure | Typical CD Signal Characteristics (in nm) |
|---|---|
| β-Sheet | Negative band ~215-230 nm |
| α-Helix / Helical Polymer | Positive band ~222 nm and/or Negative band ~208 nm |
| Chiral Inversion | Sign change of the Cotton effect (e.g., from positive to negative) |
Polymer Science and Material Applications of 2 Piperidone
Ring-Opening Polymerization (ROP) of 2-Piperidone
The conversion of this compound to Nylon-5 is accomplished via ring-opening polymerization (ROP), a process where the cyclic monomer is opened to form a linear polymer chain. Anionic ring-opening polymerization (AROP) is the most effective method for this transformation. nih.govresearchgate.net
The synthesis of Nylon-5 is achieved through the anionic ring-opening polymerization (AROP) of this compound. researchgate.netmpg.de This process is typically carried out in bulk at controlled temperatures, often around 40-50°C. nih.govd-nb.inforsc.org The polymerization is initiated by a strong base and an activator. A common approach involves using an initiator like N-acyl-2-piperidone. d-nb.info The mechanism involves the deprotonation of a this compound monomer by a strong base to form a lactam anion. This anion then attacks another monomer, initiating the ring-opening process and the subsequent propagation of the polymer chain. researchgate.netd-nb.info
The general procedure for the synthesis of Nylon-5 via AROP involves the following steps:
Drying and Purification of Monomer: this compound is rigorously dried and purified to remove any impurities, especially water, which can terminate the polymerization. d-nb.info
Polymerization: The purified monomer is mixed with a catalyst and an initiator under an inert atmosphere (e.g., argon) and heated to the desired polymerization temperature. d-nb.info
Isolation and Purification of Polymer: After the polymerization is complete, the resulting polymer, Nylon-5, is dissolved in a suitable solvent like formic acid and then precipitated in a non-solvent such as water to remove any unreacted monomer and catalyst residues. The purified polymer is then dried under reduced pressure. d-nb.info
The choice of catalyst is crucial for the successful polymerization of this compound. While early studies utilized alkali metals, more recent research has shown that quaternary ammonium (B1175870) salts are more effective catalysts. mpg.ded-nb.info
Alkali Metals: Alkali metals and their hydrides have been used as catalysts in the AROP of lactams. nih.govgoogle.com However, for this compound, these catalysts can be less effective compared to other systems. d-nb.info
Quaternary Ammonium Salts: Quaternary ammonium salts, such as tetramethyl-ammonium 2-oxopiperidin-1-ide, have demonstrated higher efficiency in the polymerization of this compound, leading to high monomer conversion and reasonable yields. nih.govmpg.ded-nb.info These catalysts are known to be more effective than alkali metals for this specific monomer. d-nb.info
An initiator, often an N-acyl derivative of the lactam like N-acetyl-2-piperidone, is also used in conjunction with the catalyst to facilitate the polymerization process. researchgate.netd-nb.info
The polymerization of this compound is not without its difficulties, which primarily stem from the inherent properties of the monomer and the resulting polymer.
Low Ring Strain: this compound is a six-membered ring, and like other six-membered rings, it possesses low ring strain. nih.govcaltech.eduosti.govresearchgate.net This low strain makes the ring-opening polymerization thermodynamically less favorable compared to lactams with higher ring strain, such as the five-membered 2-pyrrolidone. nih.govrsc.orgosti.gov
Polymer Solubility: The resulting polymer, Nylon-5, has very low solubility in common solvents. nih.govd-nb.inforesearchgate.net This is attributed to the high polarity of the amide groups and the strong hydrogen bonding between the polymer chains. d-nb.inforesearchgate.net The poor solubility makes characterization and processing of the polymer challenging. d-nb.info
Side Reactions: The AROP of this compound is highly sensitive to side reactions, particularly condensation reactions. d-nb.info These side reactions can lead to a broader molecular weight distribution and affect the final properties of the polymer.
Physical Termination: The polymerization can also be physically terminated due to the crystallization of the growing polymer chains. nih.gov
Achieving control over the molecular weight and polydispersity (a measure of the distribution of molecular weights) is a key objective in polymer synthesis. For Nylon-5, this can be influenced by several factors.
The molecular weight of Nylon-5 can be controlled to some extent by adjusting the ratio of monomer to initiator. researchgate.net In principle, a lower monomer-to-initiator ratio should result in a lower molecular weight. Research has shown that extending the reaction time and increasing the scale of the synthesis can lead to higher molecular weights and yields. researchgate.netd-nb.info For instance, molecular weights (Mn) of up to 12,500 g/mol have been achieved with dispersities (Đ) ranging from 1.24 to 1.90. d-nb.info
Techniques such as size exclusion chromatography (SEC), nuclear magnetic resonance (NMR) spectroscopy, and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) are used to characterize the molecular weight and its distribution. researchgate.netd-nb.info However, achieving narrow molecular weight distributions remains a challenge due to the complexities of the polymerization process. researchgate.net
Table 1: Synthesis and Properties of Nylon-5
| Entry | Reaction Time (h) | Scale (g of this compound) | Yield (%) | Mn (NMR) ( kg/mol ) | Mn (SEC) ( kg/mol ) | Đ (PDI) | Tm (°C) |
|---|---|---|---|---|---|---|---|
| 1 | 12 | 5 | 10 | 1.8 | 1.7 | 1.24 | 236 |
| 2 | 24 | 5 | 15 | 2.5 | 3.5 | 1.45 | 255 |
| 3 | 24 | 30 | 25 | 3.2 | 8.9 | 1.78 | 265 |
| 4 | 48 | 30 | 30 | 3.9 | 12.5 | 1.90 | 269 |
This table presents data on the synthesis of Nylon-5, showing how reaction time and scale affect the yield, molecular weight (Mn), polydispersity index (Đ or PDI), and melting temperature (Tm). The data is sourced from a 2020 study on the synthesis and solution processing of Nylon-5 thin films. researchgate.netd-nb.info
The anionic ring-opening polymerization of this compound is extremely sensitive to the presence of impurities, with water being particularly detrimental. d-nb.info The presence of even small amounts of water can drastically reduce the monomer conversion rate. For example, it has been shown that the presence of just 1% water can lower the monomer conversion to as low as 3%. d-nb.info
This is because water can act as a terminating agent in the polymerization reaction, reacting with the growing polymer chains and preventing further propagation. nih.gov Therefore, it is imperative to use highly purified and anhydrous monomer and reagents, and to carry out the polymerization under strictly anhydrous conditions to achieve high monomer conversion and obtain a high molecular weight polymer. d-nb.infogoogle.com
Control of Molecular Weight and Polydispersity in Nylon-5 Synthesis
Applications of Poly(this compound) (Nylon-5) in Materials Science
Poly(this compound), or Nylon-5, is a member of the odd-numbered nylon family and possesses properties that make it a material of interest for various advanced applications. d-nb.inforesearchgate.net
One of the most notable properties of Nylon-5 is its ferroelectricity. researchgate.netd-nb.inforesearchgate.net Among the odd-nylons, Nylon-5 exhibits the highest remanent polarization, making it a desirable material for applications in ferroelectric devices. researchgate.netd-nb.info Ferroelectric materials have a spontaneous electric polarization that can be reversed by the application of an external electric field. This property makes them suitable for use in:
Sensors and Actuators: Devices that convert mechanical energy to electrical energy and vice versa. d-nb.infompg.de
Non-volatile Memory Devices: Data storage that retains information even when power is turned off. researchgate.netd-nb.infompg.de
Energy Harvesting: Devices that capture and store energy from the environment. d-nb.infompg.de
Recent research has demonstrated the fabrication of ferroelectric thin-film capacitors from solution-processed Nylon-5. researchgate.netd-nb.infompg.de These thin films show a high remanent polarization of up to 12.5 ± 0.5 μC cm⁻², which is stable over time. researchgate.netd-nb.info The ability to process Nylon-5 from solution into thin films opens up possibilities for its use in flexible electronics, soft robotics, biomedical devices, and electronic textiles. d-nb.infompg.de
Despite its promising properties, the challenging synthesis and processing of Nylon-5 have limited its widespread application. d-nb.inforesearchgate.net However, ongoing research aimed at overcoming these challenges is paving the way for the "renaissance of odd-nylons" and the potential use of Nylon-5 in future microelectronic and multi-ferroic applications. researchgate.netd-nb.info
Ferroelectric Properties of Nylon-5 Thin Films
Nylon-5, a polyamide synthesized from the anionic ring-opening polymerization (AROP) of this compound, exhibits significant ferroelectric properties, making it a material of interest for applications in sensors, actuators, memory devices, and energy harvesting. researchgate.netcapes.gov.br Among the odd-numbered nylons, Nylon-5 is particularly noteworthy for its high remanent polarization (Pr). researchgate.netcapes.gov.br The ferroelectric behavior in odd nylons arises from the alignment of amide dipoles within the crystalline structure of the polymer. researchgate.net
Research has demonstrated that solution-processed Nylon-5 thin-film capacitors are ferroelectric, exhibiting a remanent polarization as high as 12.5 ± 0.5 μC/cm². researchgate.netcapes.gov.bracs.org This value is notably stable over time and is higher than that of many other ferroelectric polymers, including the widely studied polyvinylidene difluoride (PVDF). researchgate.net The high dipole density of Nylon-5 contributes to its superior Pr value. researchgate.net Furthermore, Nylon-5 possesses a high melting point, exceeding 250 °C, which is substantially higher than that of PVDF and its copolymers, indicating excellent thermal stability. researchgate.netmdpi.com The combination of high remanent polarization and thermal stability makes Nylon-5 a promising candidate for advanced microelectronic applications. researchgate.netcapes.gov.br
Table 1: Ferroelectric and Thermal Properties of Nylon-5
| Property | Value | Source(s) |
|---|---|---|
| Remanent Polarization (Pr) | 12.5 ± 0.5 μC/cm² | researchgate.net, capes.gov.br, acs.org |
| Coercive Field (Ec) | ~300 MV/m | researchgate.net |
| Breakdown Field Strength | > 450 MV/m | researchgate.net |
| Melting Point (Tm) | Up to 269 °C | researchgate.net |
Solution Processing of Nylon-5 for Thin Film Devices
A significant challenge in utilizing odd-numbered nylons like Nylon-5 in electronic devices has been the difficulty in processing them into high-quality thin films. researchgate.net Due to strong intermolecular hydrogen bonding, these nylons are insoluble in most common solvents. researchgate.net However, recent advancements have enabled the solution processing of ferroelectric Nylon-5 thin films, a crucial step for their integration into microelectronic devices. researchgate.netresearchgate.net
A successful method involves dissolving Nylon-5 in a solvent mixture of trifluoroacetic acid (TFA) and acetone (B3395972). researchgate.netresearchgate.net Specifically, a mixture with a 60:40 molar ratio of TFA to acetone has been shown to be effective. researchgate.netcapes.gov.bracs.org Thin films are typically fabricated by spin-coating the Nylon-5 solution onto a substrate, followed by a process called solution quenching, where the wet film is placed under high vacuum to rapidly remove the solvent. researchgate.net This technique is critical for obtaining the desired ferroelectric δ′ crystalline phase. researchgate.netnih.gov The resulting thin films are remarkably smooth, with a root mean square (rms) roughness of around 4 nm, and are optically transparent. researchgate.netresearchgate.net This smoothness is vital for preventing electrical shorts in capacitor devices. researchgate.netresearchgate.net The development of this solution-processing technique has paved the way for the fabrication of high-performance, flexible, and transparent electronic devices based on Nylon-5. researchgate.net
Influence of Solvent Hygroscopicity on Film Morphology
The choice of solvent is critical in the solution processing of nylon thin films, and its hygroscopic nature can significantly impact the final film morphology. researchgate.net Solvents like trifluoroacetic acid (TFA) are highly hygroscopic. researchgate.net During the film formation process, such as spin coating, the absorption of atmospheric water into the drying film can trigger a phenomenon known as vapor-induced phase separation (VIPS). researchgate.netnih.gov Water acts as a non-solvent for nylons, and its condensation into the polymer solution leads to the formation of a rough, cloudy film, which is unsuitable for electronic applications due to the high probability of electrical shorts. researchgate.net
To mitigate this issue, a solvent mixture of TFA and acetone is employed. researchgate.netgoogle.com The addition of acetone to TFA creates a solvent system with a higher boiling point and lower vapor pressure compared to TFA alone. researchgate.netnih.gov This is due to strong hydrogen bonding between TFA and acetone. nih.gov The slower evaporation rate of this mixture provides better control over the drying process. nih.gov However, the key to obtaining a smooth, pinhole-free thin film is to effectively hinder VIPS. researchgate.net This is achieved through solution quenching, where the solvent is rapidly removed under vacuum immediately after spin-coating. researchgate.netnih.gov This rapid removal "freezes" the polymer chains in a poorly organized, hydrogen-bonded state before water absorption and phase separation can occur, leading to the formation of a smooth, transparent film with the desired ferroelectric δ′ phase. researchgate.netnih.gov The control over the solvent's interaction with ambient moisture is therefore a determining factor in the successful fabrication of high-quality ferroelectric nylon thin films.
Other Polymer Applications
Poly(1-vinyl-2-piperidone) in Water-Soluble Polymers
Beyond its role in forming polyamides, this compound can be used to synthesize vinyl polymers. Poly(1-vinyl-2-piperidone) (PVPip) is a non-ionic, water-soluble polymer that belongs to the poly(vinyllactam) family. researchgate.netcapes.gov.br While poly(N-vinylpyrrolidone) (PVP) is the most well-known member of this class, its homologue, PVPip, has also been a subject of study. researchgate.netcapes.gov.br The synthesis of PVPip is typically achieved through the radical polymerization of the 1-vinyl-2-piperidone monomer. researchgate.netcapes.gov.br
The aqueous solution properties of PVPip are of interest due to the influence of its increased hydrophobicity compared to PVP, which arises from the larger six-membered lactam ring. capes.gov.br Research has focused on understanding the coil dimensions and structures of these polymers in aqueous solutions using techniques like static and dynamic light scattering. researchgate.netcapes.gov.br PVPip exhibits thermoresponsive behavior, with a cloud point in water that is dependent on its molecular weight. acs.org This property, where the polymer undergoes a reversible phase separation from the solution upon heating, is a key characteristic for various applications. acs.org
Table 2: Properties of Poly(1-vinyl-2-piperidone) (PVPip)
| Property | Description | Source(s) |
|---|---|---|
| Polymer Type | Non-ionic, water-soluble polymer | capes.gov.br, researchgate.net |
| Monomer | 1-vinyl-2-piperidone | capes.gov.br, researchgate.net |
| Key Property | Thermoresponsive with a molecular-weight-dependent cloud point | acs.org |
| Synthesis Method | Radical polymerization (e.g., RAFT) | capes.gov.br, acs.org |
Biomedical Applications of Poly(vinyllactams)
The class of poly(vinyllactams), including polymers derived from vinylpiperidone, is attracting significant attention for biomedical applications due to their biocompatibility and stimuli-responsive properties. researchgate.netnasa.gov These polymers are being explored for uses in controlled drug delivery, tissue engineering, and as components of environmentally responsive materials. nasa.govjapsonline.com
Poly(N-vinylpiperidone) (PVPip) has been shown to be non-cytotoxic, a critical prerequisite for any material intended for biomedical use. acs.orgacs.org Its thermoresponsive nature, exhibiting a lower critical solution temperature (LCST) at which it phase-separates from water, is particularly valuable. acs.org This transition can be tuned to occur near physiological temperatures, making it suitable for creating "smart" materials that respond to body temperature. acs.orgjapsonline.com For instance, this property can be harnessed for the controlled release of drugs. japsonline.com Furthermore, PVPip can be synthesized as part of amphiphilic diblock copolymers, such as poly(N-vinylpiperidone)-b-poly(vinyl alcohol), which are fully biocompatible and can self-assemble into structures like micelles for drug delivery applications. acs.orgacs.org The combination of biocompatibility and responsiveness makes poly(vinyllactams) like PVPip promising candidates for advanced biomedical technologies. researchgate.netnasa.gov
Biological and Pharmacological Research of 2 Piperidone and Its Derivatives
Medicinal Chemistry and Drug Discovery
The versatility of the 2-piperidone ring allows for the synthesis of a diverse library of compounds, making it a cornerstone in modern drug discovery and development.
This compound, also known as δ-valerolactam, is a crucial intermediate in the synthesis of various pharmaceuticals. ontosight.aigoogle.com Its lactam structure provides a reactive site for various chemical modifications, such as nucleophilic additions and cyclizations, rendering it an ideal starting material for constructing more complex molecules. innospk.com One of the most notable applications of this compound is in the production of the anticoagulant drug apixaban (B1684502). innospk.com The compound's utility extends to the synthesis of analgesics, antihistamines, and muscle relaxants. ontosight.ai
The synthesis of this compound itself can be achieved through methods like the cyclization of 5-aminopentanoic acid or the reaction of valeric acid with ammonia. ontosight.ai Its role as a versatile building block is further highlighted by its use in creating chiral 2-substituted 4-piperidone (B1582916) templates, which are precursors for a variety of biologically relevant molecules, including analogues of the Alzheimer's drug Donepezil. kcl.ac.uknih.govacs.orgresearchgate.netfigshare.comkcl.ac.ukacs.orgnih.govkcl.ac.uk The ability to introduce substituents at various positions on the piperidone ring allows for the fine-tuning of the pharmacological properties of the resulting compounds. researchgate.net
Table 1: Examples of Pharmaceuticals and Intermediates Synthesized from this compound
| Compound/Class | Therapeutic Area/Application | Reference |
| Apixaban | Anticoagulant | innospk.com |
| Analgesics | Pain management | ontosight.aisolubilityofthings.com |
| Antihistamines | Allergy treatment | ontosight.ai |
| Donepezil Analogues | Alzheimer's disease research | kcl.ac.uknih.govacs.orgresearchgate.netfigshare.comkcl.ac.ukacs.orgnih.govkcl.ac.uk |
| Atypical Antipsychotics | Schizophrenia and other psychotic disorders | nih.govplos.org |
The this compound scaffold has been successfully modified to yield derivatives with significant analgesic and antipsychotic activities. solubilityofthings.com For instance, certain 2,6-diaryl-3-methyl-4-piperidone derivatives have demonstrated notable analgesic properties. jst.go.jp Specifically, the compound 2-(4-Methylphenyl)-3-methyl-6-(4-chlorophenyl)-piperidin-4-one showed the highest analgesic and local anaesthetic activity in one study. jst.go.jp
In the realm of antipsychotics, piperidine-2,6-dione derivatives have been synthesized and evaluated as multireceptor atypical antipsychotics. nih.gov These compounds are designed to interact with multiple dopamine (B1211576) and serotonin (B10506) receptors, which is a characteristic of modern antipsychotic drugs. nih.goveurekaselect.com One promising derivative, 1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)-piperidine-2,6-dione, exhibited high affinity for dopamine D(2), D(3) and serotonin 5-HT(1A), 5-HT(2A), and 5-HT(2C) receptors. nih.gov This compound was found to be more potent than clozapine (B1669256) in a behavioral model predictive of antipsychotic efficacy. nih.gov The synthesis of lactam metabolites of piperidine-type phenothiazine (B1677639) antipsychotic drugs like thioridazine (B1682328) and mesoridazine (B118732) further underscores the importance of the piperidone structure in this therapeutic area. researchgate.net
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For piperidone derivatives, SAR studies have provided valuable insights into how different structural modifications influence their biological activity. For example, in a series of 2,6-diaryl-3-methyl-4-piperidones, the nature and position of substituents on the aryl rings were found to be critical for their analgesic and antifungal activities. jst.go.jp
In the context of farnesyltransferase inhibitors, a screening of a 5-nitropiperidin-2-one combinatorial library identified a piperidine (B6355638) derivative with moderate activity. acs.org Subsequent SAR studies revealed that the 3-pyridylmethyl group at the N-1 position and the nitro group at the C-5 position were crucial for farnesyltransferase inhibition. acs.org Optical resolution of these compounds demonstrated that only the (+)-enantiomers exhibited potent activity. acs.org
For antipsychotic piperidine-2,6-dione derivatives, SAR studies have guided the synthesis of compounds with desired receptor binding profiles. nih.gov These studies led to the identification of a derivative with high affinity for multiple dopamine and serotonin receptors, coupled with low affinity for the histamine (B1213489) H(1) receptor, which is associated with side effects like weight gain. nih.gov Furthermore, research on 4-azaindole-2-piperidine derivatives as agents against Trypanosoma cruzi involved detailed SAR investigations to improve potency and metabolic stability, although a suitable candidate for in vivo studies was not identified. nih.govusp.brdndi.org
Donepezil is a well-established drug for the treatment of Alzheimer's disease that contains a piperidine ring. nih.gov Researchers have utilized this compound scaffolds to synthesize a variety of Donepezil analogues in an effort to develop new compounds with improved efficacy or different therapeutic profiles. kcl.ac.uknih.govacs.orgresearchgate.netfigshare.comkcl.ac.ukacs.orgnih.govkcl.ac.uk A concise and high-yielding double aza-Michael reaction has been employed to create chiral 2-substituted 4-piperidone building blocks from divinyl ketones. nih.govacs.orgresearchgate.netfigshare.comacs.org These piperidones were then converted into Donepezil analogues with stereochemistry resolved at the 2-position of the piperidine ring. kcl.ac.uknih.govacs.orgresearchgate.netfigshare.comkcl.ac.ukacs.orgnih.govkcl.ac.uk
The synthesis of these analogues allows for the exploration of how additional substituents on the piperidine ring affect the compound's interaction with its biological target, acetylcholinesterase. nih.govresearchgate.net Biological evaluation of these novel Donepezil analogues provides new insights into the structure-activity relationship concerning the piperidine moiety, which could lead to the development of more potent acetylcholinesterase inhibitors. nih.govfigshare.comkcl.ac.uk
The versatility of the piperidone scaffold has also been leveraged in the search for new treatments for neglected diseases like Chagas disease, which is caused by the parasite Trypanosoma cruzi. nih.govusp.brdndi.org A 4-azaindole-2-piperidine compound, identified from GlaxoSmithKline's "Chagas box" of open-resource compounds, showed moderate activity against T. cruzi. nih.govdndi.org
Subsequent medicinal chemistry efforts focused on elucidating the structure-activity relationship of this compound series. nih.govusp.brdndi.org Despite considerable investigation into modifying the piperidine and azaindole moieties, a sufficiently potent and metabolically stable compound could not be advanced into in vivo studies. nih.govusp.brdndi.org This research, however, provides a valuable starting point for future anti-kinetoplastid drug discovery programs. nih.govusp.br
Donepezil Analogues from Piperidone Scaffolds
Biological Activities and Mechanisms of Action
This compound and its derivatives exhibit a wide array of biological activities, and research continues to uncover their mechanisms of action. The core piperidone structure can be found in compounds with anticancer, anti-inflammatory, neuroprotective, and hepatoprotective effects. ontosight.aijppres.comontosight.ainih.gov
For instance, novel piperidone derivatives have been shown to induce apoptosis and exhibit antiproliferative effects on human prostate and lymphoma cancer cell lines. nih.gov These compounds were found to induce the accumulation of reactive oxygen species (ROS), depolarize mitochondria, and activate caspase-3/7, suggesting that they trigger cell death via the intrinsic apoptotic pathway. nih.gov Furthermore, some piperidones act as proteasome inhibitors, leading to an increase in poly-ubiquitinated proteins and subsequent cell cycle arrest. nih.gov
In the context of Alzheimer's disease, a series of novel multipotent this compound derivatives were designed to inhibit the self-aggregation of β-amyloid (Aβ) peptides. nih.gov One derivative, compound 7q, showed significant inhibition of Aβ(1-42) aggregation and also displayed anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines in microglial cells. nih.gov This compound was also found to protect neuronal cells from microglia-mediated neurotoxicity. nih.gov
Furthermore, this compound isolated from the leaf extracts of Talinum portulacifolium has demonstrated hepatoprotective activity. jppres.com It was found to reduce biochemical markers of liver damage and promote the regeneration of damaged hepatocytes. jppres.com The proposed mechanism of action involves the inhibition of cytochrome P450 2E1-induced endoplasmic reticulum and oxidative stress. jppres.com
The diverse biological activities of this compound derivatives highlight the therapeutic potential of this chemical scaffold and underscore the importance of continued research into its pharmacological properties and mechanisms of action.
Anti-inflammatory Properties
Derivatives of this compound have been identified as possessing notable anti-inflammatory capabilities. nih.govresearchgate.net A variety of synthetic piperidone derivatives have been evaluated for their ability to mitigate inflammatory responses, often by targeting key signaling pathways and the production of inflammatory mediators. nih.govtaylorfrancis.com
A key mechanism behind the anti-inflammatory effects of this compound derivatives is their ability to suppress the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govtandfonline.com These cytokines are crucial mediators of the inflammatory response, and their inhibition is a primary target for anti-inflammatory drug development. tandfonline.com
Studies on novel piperidine-substituted triazine derivatives demonstrated significant inhibitory activity against both TNF-α and IL-6. taylorfrancis.comresearchgate.net For instance, compounds 5c , 5f , 6c , and 6f from one study showed promising anti-inflammatory effects, with inhibition of TNF-α up to 65-73% and IL-6 up to 73-85% at a concentration of 10 µM. researchgate.net Another series of trifluoromethyl-substituted 3,5-bis(arylidene)-4-piperidones (BAPs) also displayed potent inhibition of IL-6 and TNF-α cytokine release in LPS-stimulated RAW264.7 macrophages. tandfonline.com Specifically, BAPs 25 , 28 , and 29 exhibited more than 70% inhibition of both cytokines. tandfonline.com
Similarly, a study involving novel this compound derivatives designed for Alzheimer's disease treatment found that compounds 6b , 7p , and 7q could effectively suppress the production of TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-induced microglial BV-2 cells. nih.gov Another compound, 4-ferrocenyl-3,4-dihydro-2H-benzo[g]chromen-2-one (3h) , also showed significant inhibition of IL-6 and TNF-α production in RAW 264.7 macrophages. tandfonline.com
| Compound | Target Cytokine | Cell Line | Inhibitory Activity | Source |
|---|---|---|---|---|
| 5c, 5f, 6c, 6f | TNF-α | - | 65-73% at 10 µM | researchgate.net |
| 5c, 5f, 6c, 6f | IL-6 | - | 73-85% at 10 µM | researchgate.net |
| 6b, 7p, 7q | TNF-α, IL-6, IL-1β | BV-2 microglia | Effective suppression | nih.gov |
| BAPs 25, 28, 29 | TNF-α, IL-6 | RAW264.7 | >70% inhibition | tandfonline.com |
| 3h | TNF-α, IL-6 | RAW264.7 | Significant inhibition | tandfonline.com |
Antimicrobial and Antibacterial Activities
The this compound core is a feature of many compounds with significant antimicrobial and antibacterial properties. nih.govtandfonline.comsemanticscholar.org These derivatives have been tested against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains, often showing efficacy comparable or superior to standard antibiotics. sci-hub.sebiomedpharmajournal.org
For example, a nitrile group-containing piperidone derivative, 5d , demonstrated better antibacterial activity against Streptococcus pyogenes, Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa than the reference drug Ciprofloxacin. sci-hub.se In another study, N'-alkyl-N-(2-aminoethyl)piperidines, specifically the tetradecyl and hexadecyl derivatives , showed good bacteriostatic activity against microorganisms related to dental caries. nih.gov Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones also exhibited good antibacterial activity when compared with ampicillin. biomedpharmajournal.org
The introduction of specific functional groups, such as chloro substituents, has been shown to increase the antibacterial potency of piperidone derivatives. tandfonline.com Some synthesized compounds have demonstrated broad-spectrum activity. For instance, 1-(quinolin-3-yl) pyrrolidin-2-ol (B7900541) (P7) , a piperidine derivative, was highly effective against tested bacterial strains, including E. coli and K. pneumoniae. semanticscholar.org
| Compound/Derivative | Target Microorganism(s) | Observed Activity | Source |
|---|---|---|---|
| Derivative 5d (nitrile-containing) | S. pyogenes, B. subtilis, S. aureus, E. coli, P. aeruginosa | Better activity than Ciprofloxacin | sci-hub.se |
| Tetradecyl and Hexadecyl derivatives | Dental plaque bacteria (S. mutans, S. sobrinus) | Good bacteriostatic activity | nih.gov |
| Thiosemicarbazone derivatives | S. aureus, E. coli, B. subtilis | Good activity compared to Ampicillin | biomedpharmajournal.org |
| Compound P7 (1-(quinolin-3-yl) pyrrolidin-2-ol) | E. coli, K. pneumoniae, B. subtilis | Potent antimicrobial activity | semanticscholar.org |
| Piperidine derivatives 5, 6, 9, 10 | Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, Candida albicans | Varying degrees of inhibition | academicjournals.org |
Antioxidant Activity
Several this compound derivatives have been investigated for their antioxidant potential, which is the ability to neutralize harmful free radicals. researchgate.netresearchgate.net This activity is often evaluated through assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging capacity test. researchgate.netacademicjournals.org
One study found that a synthesized piperidone compound demonstrated excellent radical scavenging activity, superior to its isomeric alcohol forms. researchgate.net Another investigation of six novel piperidine derivatives revealed that all tested compounds showed antioxidant potentials greater than 49% at a concentration of 1 mg/ml. academicjournals.org Specifically, compound 8 from this series had the highest scavenging capacity of 78% at 1000 µg/ml. academicjournals.org
Research into a series of novel 1,4 substituted piperidine derivatives found that cysteamine (B1669678) derivatives were efficient antioxidants, capable of inhibiting lipid peroxidation and scavenging hydroxyl radicals. nih.gov This activity was largely attributed to the presence of a free sulfhydryl (SH) group. nih.gov In contrast, a separate study on a synthesized piperidine complex showed it had limited DPPH radical scavenging activity compared to the ascorbic acid control. nwmedj.org These varied results highlight how the specific substitutions on the piperidone ring dictate the antioxidant capacity. nwmedj.orgnih.gov
Anticancer and Antiproliferative Effects
The this compound scaffold is a prominent feature in many compounds developed for their anticancer and antiproliferative activities. nih.govresearchgate.net These derivatives have demonstrated cytotoxicity against a wide range of human cancer cell lines, including those of the breast, pancreas, colon, prostate, and ovary, as well as leukemia and lymphoma. nih.govresearchgate.netnih.gov
For instance, two novel piperidone compounds, 2608 (1-dichloroacetyl – 3,5-bis(3,4-difluorobenzylidene)-4-piperidone) and 2610 (1-dichloroacetyl-3,5-bis(3,4-dichlorobenzylidene)-4-piperidone) , were found to be cytotoxic to multiple human cancer cell lines, with effective concentrations in the low micromolar to nanomolar range. nih.gov Diarylidenyl-piperidone (DAP) derivatives HO-4200 and H-4318 have shown efficacy in platinum-resistant primary ovarian cancer cells. nih.govtandfonline.com Curcuminoid analogues with a piperidone derivative, FLDP-5 and FLDP-8 , exhibited potent anti-proliferative effects against LN-18 human glioblastoma cells, with IC50 values significantly lower than that of curcumin. nih.govresearchgate.net
A primary mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govtandfonline.com A hallmark of apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7. aacrjournals.org
Treatment of ovarian cancer cells with HO-4200 and H-4318 resulted in the cleavage of caspase-3, -7, and -9, leading to significantly increased apoptosis. nih.govtandfonline.com Similarly, the compound 3,5-Bis(2,4-Difluorobenzylidene)-4-piperidone (DiFiD) induced apoptosis in pancreatic cancer cells, as evidenced by the increased activation of caspase-3/7. aacrjournals.org The novel piperidones 2608 and 2610 were also shown to induce cell death through the activation of the caspase-3/7 pathway in both lymphoma and colon cancer cell lines. nih.govresearchgate.net Flow cytometry analysis confirmed significant caspase-3/7 activation in cells treated with these compounds at their cytotoxic concentrations. nih.gov
The generation of reactive oxygen species (ROS) is another critical mechanism implicated in the anticancer activity of this compound derivatives. nih.govwustl.edu Cancer cells often have a disrupted redox balance, making them more vulnerable to further increases in ROS levels, which can trigger cell death. mdpi.com
The piperidones 2608 and 2610 were found to induce the accumulation of ROS, which contributes to their cytotoxic effects. nih.gov Curcuminoid analogues FLDP-5 and FLDP-8 also induced cell death in glioblastoma cells, a process confirmed to involve oxidative stress through a significant increase in superoxide (B77818) anion and hydrogen peroxide levels. nih.govresearchgate.net Studies on piperlongumine (B1678438) (PL), a natural product containing a piperidone-related structure, and its analogs have shown that they can promote intracellular ROS generation, which disrupts the cellular redox balance and leads to apoptosis. mdpi.comrsc.org In some cases, the generation of ROS by sigma-2 receptor ligands, which can be piperidine derivatives, has been linked to the induction of cytotoxicity and caspase activation. wustl.edu
| Compound | Cancer Cell Line(s) | Primary Mechanism(s) | Source |
|---|---|---|---|
| 2608, 2610 | Lymphoma (CEM), Colon (COLO 205) | ROS accumulation, Caspase-3/7 activation | nih.gov |
| HO-4200, H-4318 | Ovarian Cancer | Apoptosis induction, Caspase-3, -7, -9 cleavage | nih.govtandfonline.com |
| DiFiD | Pancreatic Cancer (MiaPaCa-2, BxPC-3) | Apoptosis induction, Caspase-3/7 activation | aacrjournals.org |
| FLDP-5, FLDP-8 | Glioblastoma (LN-18) | ROS generation (superoxide, H₂O₂), S-phase arrest | nih.govresearchgate.net |
Induction of Apoptosis and Caspase-3/7 Activation
Antiasthmatic Activity (Antihistaminic and Anticholinergic Effects)
Research into the pharmacological activities of this compound has revealed its potential as an antiasthmatic agent, primarily through its antihistaminic and anticholinergic effects. A study investigating the naturally isolated this compound from the plant Talinum portulacifolium demonstrated its efficacy in animal models selective for antiasthmatic activity. jrespharm.comjrespharm.com The compound's antihistaminic and anticholinergic properties were evaluated using guinea pig bronchi and ileum. jrespharm.comresearchgate.net
In a histamine-induced bronchospasm model in guinea pigs, this compound exhibited a profound and significant antihistaminic activity. jrespharm.com It was shown to increase the pre-convulsion time (PCT), offering protection against bronchospasm induced by histamine aerosol. jrespharm.com The effect of this compound was found to be more significant than that of the standard antihistamine drug, chlorpheniramine. jrespharm.comresearchgate.net This suggests that this compound may act as a bronchodilator by antagonizing H1 receptors. jrespharm.com
The anticholinergic activity of this compound was also assessed. jrespharm.com It offered protection against acetylcholine-induced bronchospasm, and while it showed a significant increase in PCT, its effect was comparable to the standard drug, atropine (B194438) sulfate. jrespharm.com Furthermore, in studies on isolated guinea pig ileum, this compound inhibited contractions induced by both histamine and acetylcholine. jrespharm.comresearchgate.net It demonstrated a better inhibition of histamine-induced ileum contraction compared to the standard drug chlorpheniramine. researchgate.net These findings highlight the dual antihistaminic and anticholinergic actions of this compound, which are key mechanisms in the management of asthma. jrespharm.com
Table 1: Effect of this compound on Histamine and Acetylcholine-Induced Bronchospasm in Guinea Pigs
| Treatment Group | Pre-Convulsion Time (PCT) in seconds (Mean ± SEM) | Significance (p-value) |
|---|---|---|
| Histamine-Induced Bronchospasm | ||
| Control (Distilled water) | - | - |
| Standard (Chlorpheniramine 2 mg/kg) | 8.77 ± 0.43 | p<0.01 |
| Test (this compound 2 mg/kg) | 10.81 ± 1.29 | p<0.001 |
| Acetylcholine-Induced Bronchospasm | ||
| Control (Distilled water) | - | - |
| Standard (Atropine sulfate) | 11.60 | - |
| Test (this compound) | Increased PCT | p<0.001 |
Data sourced from a study on the antiasthmatic activity of this compound. jrespharm.com
Neuroprotective and Neurological Effects
While research on the direct neuroprotective effects of this compound is limited, studies on its derivatives have shown significant potential in addressing neurological disorders, particularly Alzheimer's disease. nih.gov A series of novel multipotent this compound derivatives have been designed, synthesized, and evaluated for their ability to inhibit β-amyloid (Aβ) aggregation and inflammation-mediated neurotoxicity. nih.gov
The results from these studies indicated that many of the synthesized this compound derivatives displayed a significant capacity to inhibit the self-aggregation of Aβ(1-42), a key pathological hallmark of Alzheimer's disease. nih.gov One particular derivative, compound 7q, exhibited the most potent inhibition of Aβ(1-42) self-aggregation in a concentration-dependent manner. nih.gov
Furthermore, representative compounds from this series were found to possess anti-inflammatory properties in lipopolysaccharide (LPS)-induced microglial BV-2 cells. nih.gov They effectively suppressed the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov Compound 7q was also shown to prevent the death of neuronal SH-SY5Y cells that is mediated by the activation of microglia. nih.gov Molecular modeling studies suggest that these compounds could interfere with the homodimerization or heterodimerization of myeloid differentiation factor 88 (MyD88), a key adapter protein in inflammatory signaling pathways. nih.gov These findings position this compound derivatives as promising candidates for the development of multifunctional agents for the treatment of Alzheimer's disease. nih.govontosight.aiontosight.ai
Metabolism and Biomarker Research
This compound as a Biomarker of CYP2E1 Activity
Recent metabolomic studies have identified this compound as a potential noninvasive biomarker for monitoring the in vivo activity of Cytochrome P450 2E1 (CYP2E1). nih.govnih.govmedchemexpress.com CYP2E1 is a crucial enzyme involved in the metabolic activation of numerous low molecular weight toxicants and is a significant contributor to oxidative stress. nih.govnih.govresearchgate.net
Research using wild-type (WT), Cyp2e1-null, and CYP2E1-humanized mice revealed that the levels of this compound in urine and serum are inversely correlated with CYP2E1 activity. nih.govnih.gov In Cyp2e1-null mice, which lack the enzyme, this compound was found to accumulate to high levels, whereas it was virtually undetectable in WT and CYP2E1-humanized mice that express the enzyme. nih.govresearchgate.net This genotype-dependent distribution was confirmed through backcrossing experiments between WT and Cyp2e1-null mice. nih.govnih.gov The accumulation of this compound in the absence of CYP2E1 is attributed to changes in both its biosynthesis and degradation. nih.govnih.govresearchgate.net
Metabolic Pathways of this compound (e.g., Conversion to 6-hydroxy-2-piperidone)
The primary metabolic pathway for the degradation of this compound involves its hydroxylation by CYP2E1. nih.govresearchgate.netresearchgate.net This enzyme catalyzes the conversion of this compound to its main metabolite, 6-hydroxy-2-piperidone. nih.govresearchgate.netjppres.com This metabolite was identified by comparing the metabolomes of mice treated with this compound to control mice. nih.govresearchgate.net The identity of 6-hydroxy-2-piperidone was confirmed by comparing its chromatographic and mass spectrometric properties with a synthesized standard. nih.govresearchgate.net
In mice with functional CYP2E1 (WT and CYP2E1-humanized), this metabolic conversion is efficient, leading to low levels of this compound in biological fluids. nih.gov Conversely, in Cyp2e1-null mice, the inability to perform this hydroxylation step results in the accumulation of this compound. nih.govnih.govresearchgate.net This metabolic relationship underscores the role of this compound as a substrate for CYP2E1 and forms the basis for its use as a biomarker for the enzyme's activity. researchgate.netjppres.com
Cadaverine (B124047) as a Precursor Metabolite of this compound
In addition to dietary intake, this compound can be formed endogenously from the precursor metabolite cadaverine. nih.govnih.govchemsrc.com Cadaverine is a diamine that can be metabolized to 1-piperideine, which is subsequently oxidized by amine oxidase to form this compound. nih.gov Studies have shown that the conversion of cadaverine to this compound is higher in Cyp2e1-null mice compared to WT mice. nih.govnih.gov This increased biosynthesis contributes to the accumulation of this compound in mice lacking the CYP2E1 enzyme. nih.gov The metabolic link between cadaverine and this compound suggests that the regulation of cadaverine metabolism can influence the levels of this compound in biological systems. nih.govnih.gov
Genotype-Dependent Distribution in Biological Systems
The distribution of this compound in biological fluids is highly dependent on the genetic makeup of the organism, specifically the presence and activity of the CYP2E1 enzyme. nih.govresearchgate.net Metabolomic analysis of urine and serum from different mouse models demonstrated a clear distinction based on their Cyp2e1 genotype. nih.gov
Table 2: Genotype-Dependent Distribution of this compound
| Mouse Genotype | CYP2E1 Expression | Relative this compound Levels (Urine & Serum) |
|---|---|---|
| Wild-Type (WT) (mCyp2e1+/+) | Present | Very Low / Undetectable |
| Cyp2e1-null (mCyp2e1−/−) | Absent | High |
| CYP2E1-humanized (hCYP2E1+/+, mCyp2e1−/−) | Human CYP2E1 Present | Very Low / Undetectable |
| Littermate Controls (hCYP2E1−/−, mCyp2e1−/−) | Absent | High |
This table summarizes findings from comparative metabolomic studies in mice. nih.govresearchgate.net
In both male and female Cyp2e1-null mice, the concentration of this compound in urine and serum was significantly higher than in their wild-type counterparts. nih.govresearchgate.net A similar pattern was observed in CYP2E1-humanized mice, where the presence of the human CYP2E1 gene led to low levels of this compound, comparable to WT mice. nih.govresearchgate.net Their littermates, which lacked any CYP2E1, showed high levels of this compound. nih.govresearchgate.net This genotype-dependent distribution is a direct consequence of the role of CYP2E1 in metabolizing this compound to 6-hydroxy-2-piperidone, thus clearing it from the system. nih.gov
Hepatoprotective Activity and Inhibition of Cytochrome P450 2E1
The compound this compound, isolated from the leaf extracts of the plant Talinum portulacifolium, has demonstrated significant hepatoprotective properties. jppres.comresearchgate.net Research investigating its effects on carbon tetrachloride (CCl₄)-induced liver damage in both in vitro and in vivo models has revealed its potential as a liver-protecting agent. jppres.comresearchgate.net CCl₄ is a well-known hepatotoxin that causes liver injury through peroxidative degradation, and its metabolic activation involves the key enzyme Cytochrome P450 2E1 (CYP2E1). jppres.com
Studies have shown that this compound can significantly reduce the elevated levels of serum marker enzymes—alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP)—which are indicators of liver damage. jppres.com In comparative studies, this compound exhibited a reduction in these enzymes that was equipotent to the standard hepatoprotective drug, silymarin. jppres.comresearchgate.net Histopathological analysis further confirmed these findings, showing that this compound promoted the regeneration of damaged hepatocytes more effectively than the standard treatment. jppres.comresearchgate.net
The proposed mechanism for this hepatoprotective effect is the inhibition of CYP2E1. jppres.comresearchgate.net CYP2E1 is a critical enzyme in the metabolic activation of many low-molecular-weight toxins and is a significant contributor to oxidative stress. jppres.comnih.gov Further research has solidified the link between this compound and this enzyme, demonstrating that the conversion of this compound to its metabolite, 6-hydroxy-2-piperidone, is primarily catalyzed by CYP2E1. nih.gov This relationship is so direct that this compound has been identified as a potential biomarker for monitoring CYP2E1 activity in vivo. nih.gov In studies using mouse models, the absence of the Cyp2e1 gene led to an accumulation of this compound, confirming the enzyme's primary role in its metabolism. nih.gov
| Biochemical Marker | Control Group | CCl₄-Treated Group (Toxicant) | This compound-Treated Group | Silymarin-Treated Group (Standard) |
|---|---|---|---|---|
| ALT (U/L) | Normal | Elevated | Reduced | Reduced |
| AST (U/L) | Normal | Elevated | Reduced | Reduced |
| ALP (U/L) | Normal | Elevated | Reduced | Reduced |
This table illustrates the comparative effect of this compound on liver enzyme levels following toxicant-induced injury, based on findings from hepatoprotective studies. jppres.com
Radiation Chemistry and DNA Interactions
Derivatives of this compound, specifically stable nitroxide free radicals, have been a subject of considerable interest in the field of radiation biology and chemistry. Their unique properties allow them to interact with biological molecules, particularly DNA, following exposure to ionizing radiation.
Binding of 2,2,6,6-tetramethyl-1,4-piperidone-N-oxyl (TAN) to DNA components
2,2,6,6-tetramethyl-4-piperidone-N-oxyl, commonly known as TAN, is a piperidone derivative that exists as a stable organic nitroxide free radical. tandfonline.comtandfonline.com Research has shown that TAN can become covalently bonded to DNA when subjected to ionizing radiation. tandfonline.comtandfonline.com This binding process is highly dependent on the oxygen concentration. In anoxic (oxygen-deficient) environments, irradiation leads to the formation of stable TAN-DNA adducts. tandfonline.com However, when oxygen is present, this binding does not occur. tandfonline.com
The mechanism of this interaction involves radiation-induced DNA transients. tandfonline.comtandfonline.com Pulse radiolysis experiments have revealed that TAN reacts rapidly with transient radicals generated on DNA, particularly those produced by the attack of hydroxyl radicals (•OH) from the radiolysis of water. tandfonline.comcdnsciencepub.com These hydroxyl radicals add to the pyrimidine (B1678525) bases of DNA, and TAN then binds to these newly formed DNA radicals. cdnsciencepub.com Studies using thymidine (B127349) as a model for a DNA component have shown that the primary products are adducts where TAN has bonded to the C(5) or C(6) carbon positions of the thymine (B56734) base. cdnsciencepub.com
The lack of binding in the presence of oxygen is attributed to a competitive reaction, where oxygen and TAN vie for the same radiation-induced DNA radicals. tandfonline.com This competition is a key factor in understanding the radiosensitizing effects of TAN.
Radiosensitizing Abilities of Piperidone-N-oxyls
Certain piperidone derivatives, including the nitroxides TAN and 2,2,6,6-tetramethyl-4-piperidinol-N-oxyl (TMPN), have been identified as effective radiosensitizers. tandfonline.comtandfonline.com Radiosensitizers are compounds that enhance the killing effect of ionizing radiation on tumor cells. nih.gov The notable characteristic of these nitroxides is their ability to preferentially sensitize hypoxic (low oxygen) and anoxic cells to radiation, without increasing the sensitivity of well-oxygenated cells. tandfonline.comtandfonline.com This makes them potentially valuable in radiotherapy, as many solid tumors contain hypoxic regions that are resistant to radiation treatment. tandfonline.com
The proposed mechanism for the radiosensitizing action of piperidone-N-oxyls is often called the "oxygen-mimetic" effect. tandfonline.com It is suggested that TAN and similar compounds function in a manner analogous to molecular oxygen. tandfonline.comtandfonline.com During irradiation, damaging radicals are formed on DNA; in the absence of oxygen, many of these radicals can be chemically repaired. However, if oxygen or a radiosensitizer like TAN is present, it can react with these DNA radicals, "fixing" the damage and rendering it permanent and lethal to the cell. tandfonline.comnih.gov
The unpaired electron of the nitroxide free radical is crucial for this activity. tandfonline.com The ability of TAN to sensitize cells is significantly diminished in the presence of oxygen, which can be explained by the competition for DNA radicals and a potential interaction between oxygen and TAN that may render the nitroxide ineffective. tandfonline.com Studies with E. coli have demonstrated that TAN's ability to form complexes with DNA under irradiation correlates with its function as a radiosensitizer. tandfonline.com
| Compound | Common Abbreviation | Key Feature | Mechanism of Action | Condition for Activity |
|---|---|---|---|---|
| 2,2,6,6-tetramethyl-4-piperidone-N-oxyl | TAN | Stable nitroxide free radical | Reacts with radiation-induced DNA radicals (Oxygen-mimetic effect) | Anoxic/Hypoxic conditions |
| 2,2,6,6-tetramethyl-4-piperidinol-N-oxyl | TMPN | Stable nitroxide free radical | Reacts with radiation-induced DNA radicals (Oxygen-mimetic effect) | Anoxic/Hypoxic conditions |
This table summarizes the key features of piperidone-N-oxyls that exhibit radiosensitizing properties based on available research. tandfonline.comtandfonline.comtandfonline.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
